molecular formula C7H6N2O4 B1423148 6-Methoxy-3-nitropyridine-2-carbaldehyde CAS No. 871583-87-8

6-Methoxy-3-nitropyridine-2-carbaldehyde

Cat. No.: B1423148
CAS No.: 871583-87-8
M. Wt: 182.13 g/mol
InChI Key: DRDDJBHQIKITNV-UHFFFAOYSA-N
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Description

6-Methoxy-3-nitropyridine-2-carbaldehyde (CAS 871583-87-8) is a high-purity chemical compound supplied for research and development purposes. This nitropyridine derivative, with the molecular formula C 7 H 6 N 2 O 4 and a molecular weight of 182.13 g/mol, serves as a versatile synthon and chemical building block in organic synthesis . Its structure features both an aldehyde group and a nitro group on the pyridine ring, making it a valuable precursor for the synthesis of more complex heterocyclic systems, particularly in pharmaceutical research . The primary research value of this compound lies in its use as a key intermediate. It has been documented in synthetic methodologies, such as a route to produce related nitropyridine acetonitrile derivatives, demonstrating its utility in constructing functionalized pyridine scaffolds . The reactive aldehyde group can undergo various transformations, including condensation reactions, while the nitro group can be reduced to an amine, facilitating its incorporation into larger molecular frameworks like amides and imines . Researchers utilize this compound in the exploration of new chemical entities for potential therapeutic applications. This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-methoxy-3-nitropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-13-7-3-2-6(9(11)12)5(4-10)8-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDDJBHQIKITNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-3-nitropyridine-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Methoxy-3-nitropyridine-2-carbaldehyde is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug development. Its unique arrangement of a methoxy group, a nitro group, and an aldehyde functionality on a pyridine scaffold imparts a distinct reactivity profile, making it an attractive starting material for the synthesis of complex molecular architectures. The pyridine ring is a well-established "privileged scaffold" in drug discovery, with a significant percentage of FDA-approved drugs containing this heterocycle.[1] The introduction of a nitro group further modulates the electronic properties of the pyridine ring, enhancing its utility in various chemical transformations.[2][3]

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral characteristics, and reactivity of this compound. Furthermore, it explores its potential applications in the design and development of novel therapeutic agents, offering valuable insights for researchers, scientists, and professionals in the field of drug discovery.

Proposed Synthesis Pathway

Synthesis_of_this compound start 2-Chloro-6-methoxypyridine intermediate1 2-Chloro-6-methoxy-3-nitropyridine start->intermediate1 HNO₃, H₂SO₄ intermediate2 2-Methyl-6-methoxy-3-nitropyridine intermediate1->intermediate2 Pd-catalyzed cross-coupling (e.g., with CH₃-source) final_product This compound intermediate2->final_product Oxidation (e.g., SeO₂ or other mild oxidant)

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-Methyl-6-methoxy-3-nitropyridine (Precursor)

The synthesis of the key precursor, 2-methyl-6-methoxy-3-nitropyridine, can be achieved from 2-chloro-6-methoxypyridine. This involves a nitration step followed by a cross-coupling reaction to introduce the methyl group.

Experimental Protocol:

  • Nitration of 2-Chloro-6-methoxypyridine:

    • To a stirred solution of 2-chloro-6-methoxypyridine in concentrated sulfuric acid at 0°C, slowly add fuming nitric acid.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) until a precipitate forms.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-chloro-6-methoxy-3-nitropyridine.

  • Cross-coupling to introduce the methyl group:

    • A palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, can be employed to replace the chlorine atom with a methyl group. For a Suzuki coupling, a methylboronic acid or its ester would be used in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/water).

    • The reaction mixture is heated under an inert atmosphere until completion (monitored by TLC or GC-MS).

    • After cooling, the reaction is worked up by extraction with an organic solvent, followed by purification via column chromatography to afford 2-methyl-6-methoxy-3-nitropyridine.

Step 2: Oxidation of 2-Methyl-6-methoxy-3-nitropyridine to this compound

The selective oxidation of the methyl group at the 2-position of the pyridine ring to an aldehyde can be achieved using various oxidizing agents. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups, such as those on heterocyclic rings, to aldehydes in what is known as the Riley oxidation.[4][5][6]

Experimental Protocol (Proposed):

  • Reaction Setup: In a fume hood, dissolve 2-methyl-6-methoxy-3-nitropyridine in a suitable solvent such as dioxane or a mixture of dioxane and water.

  • Addition of Oxidant: Add a stoichiometric amount of selenium dioxide (SeO₂) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture and filter to remove the precipitated elemental selenium.

  • Purification: The filtrate can be concentrated under reduced pressure, and the resulting crude product purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table includes both known and estimated properties. The estimated values are based on the properties of structurally similar aromatic nitroaldehydes and general principles of physical organic chemistry.[7][8][9]

PropertyValue (Experimental/Estimated)Source(s)
Molecular Formula C₇H₆N₂O₄[PubChemLite for this compound]
Molecular Weight 182.13 g/mol [PubChemLite for this compound]
Appearance Expected to be a yellow to orange crystalline solid.Based on analogues like 5-nitropyridine-2-carbaldehyde.[10]
Melting Point Estimated in the range of 80-120 °C.Based on related nitropyridine aldehydes.
Boiling Point Not available; likely to decompose at higher temperatures.-
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in alcohols; and poorly soluble in water.General solubility trends for aromatic aldehydes.[7][8][9][11]
Predicted XlogP 0.8[PubChemLite for this compound]

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are the predicted spectral data based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the aldehyde proton.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde-H10.0 - 10.5s-
Aromatic-H (C4-H)8.5 - 8.8d~8-9
Aromatic-H (C5-H)7.2 - 7.5d~8-9
Methoxy-H (OCH₃)4.0 - 4.2s-
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde (C=O)185 - 195
Aromatic (C6)160 - 165
Aromatic (C2)150 - 155
Aromatic (C3)140 - 145
Aromatic (C4)135 - 140
Aromatic (C5)110 - 115
Methoxy (OCH₃)55 - 60
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and nitro groups.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O Stretch (Aldehyde)1700 - 1720Strong
NO₂ Asymmetric Stretch1520 - 1560Strong
NO₂ Symmetric Stretch1340 - 1370Strong
C-H Stretch (Aldehyde)2720 - 2820 (two bands)Medium
C-O Stretch (Aryl Ether)1240 - 1280Strong
Aromatic C=C and C=N1400 - 1600Medium
Mass Spectrometry

In mass spectrometry, the molecular ion peak [M]⁺ at m/z 182 would be expected. The fragmentation pattern would likely involve the loss of the nitro group (NO₂), the aldehyde group (CHO), and potentially the methoxy group (OCH₃) or a methyl radical from the methoxy group.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of its three functional groups on the pyridine ring.

Reactivity_of_this compound center This compound nitro Nitro Group (NO₂) - Electron-withdrawing - Activates ring to nucleophilic attack - Reducible to amino group center->nitro aldehyde Aldehyde Group (CHO) - Electrophilic center - Undergoes nucleophilic addition - Can be oxidized or reduced center->aldehyde methoxy Methoxy Group (OCH₃) - Electron-donating (resonance) - Directs electrophilic substitution (if applicable) - Can be cleaved under harsh conditions center->methoxy pyridine Pyridine Ring - Electron-deficient heterocycle - Site for nucleophilic aromatic substitution center->pyridine

Caption: Key functional groups influencing the reactivity of the title compound.

  • Aldehyde Group: The aldehyde functionality is a primary site for nucleophilic addition reactions. It can undergo condensation reactions with amines to form imines, Wittig reactions to form alkenes, and can be reduced to a primary alcohol or oxidized to a carboxylic acid. The electrophilicity of the aldehyde is enhanced by the electron-withdrawing nitro group.[10]

  • Nitro Group: The strongly electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.[3] The nitro group itself can be readily reduced to an amino group, which is a key transformation in the synthesis of many pharmaceutical intermediates.

  • Methoxy Group: The methoxy group is an electron-donating group through resonance, which can influence the regioselectivity of certain reactions. It is generally stable but can be cleaved under harsh acidic conditions.

  • Pyridine Ring: The inherent electron deficiency of the pyridine ring, further amplified by the nitro group, makes it susceptible to nucleophilic attack.

Potential Applications in Drug Discovery

Substituted nitropyridines are valuable intermediates in the synthesis of a wide range of biologically active molecules.[2] The title compound, with its multiple functional handles, can serve as a versatile scaffold for the generation of compound libraries for high-throughput screening.

  • Precursor for Fused Heterocycles: The aldehyde and nitro groups can participate in intramolecular cyclization reactions to form various fused heterocyclic systems, which are common motifs in many drug molecules.

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors.[12] The functional groups on this compound allow for diverse substitutions to explore the structure-activity relationships (SAR) for kinase inhibition.

  • Antimicrobial and Anticancer Agents: Nitropyridine derivatives have shown promise as both antimicrobial and anticancer agents.[13] The title compound can be used as a starting point for the synthesis of novel analogues with potential therapeutic activity in these areas.

Conclusion

This compound, while not extensively characterized in the literature, represents a promising and highly versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through a logical and scalable route from readily available starting materials. The compound's rich chemical functionality, stemming from the interplay of the aldehyde, nitro, and methoxy groups on the pyridine core, opens up a multitude of possibilities for the synthesis of complex and biologically active molecules. This in-depth guide provides a solid foundation for researchers and scientists to explore the potential of this compound in their drug discovery and development endeavors.

References

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  • Emporia State University. (2012). The use of selenium (IV) oxide to oxidize aromatic methyl groups. [Link]

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  • ADICHEMISTRY. (n.d.). Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. [Link]

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  • MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. [Link]

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  • ADICHEMISTRY. (n.d.). Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. [Link]

  • Chemguide. (n.d.). an introduction to aldehydes and ketones. [Link]

  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
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Sources

A Comprehensive Technical Guide to 6-Methoxy-3-nitropyridine-2-carbaldehyde: Molecular Structure, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Welcome to this in-depth technical guide on 6-Methoxy-3-nitropyridine-2-carbaldehyde. This document is designed for researchers, scientists, and professionals in drug development who require a detailed understanding of this versatile heterocyclic compound. As a key building block in modern organic synthesis, its unique electronic and structural features offer a gateway to a wide array of complex molecular architectures. This guide moves beyond a simple recitation of facts, aiming to provide a causal understanding of the molecule's behavior, grounded in established chemical principles and supported by experimental data. We will explore its structure, spectroscopic signature, synthesis, and reactivity, providing both the "how" and the "why" behind its utility in the laboratory.

Core Molecular Structure and Physicochemical Properties

This compound is a highly functionalized pyridine derivative. The pyridine ring, an aromatic six-membered heterocycle containing a nitrogen atom, is substituted with three key functional groups: a methoxy (-OCH₃) group at position 6, a nitro (-NO₂) group at position 3, and a carbaldehyde (-CHO) group at position 2.[1]

The interplay of these groups dictates the molecule's chemical personality. The nitro and aldehyde groups are potent electron-withdrawing groups, which significantly reduce the electron density of the pyridine ring. This effect is partially counteracted by the electron-donating methoxy group. This push-pull electronic configuration makes the molecule a valuable intermediate for a variety of chemical transformations.

Key Identifiers and Properties

The fundamental properties and identifiers of this compound are summarized below for quick reference.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₇H₆N₂O₄[1]
Molecular Weight 182.14 g/mol [1]
CAS Number Not explicitly assigned; a structural analog.N/A
SMILES COC1=NC(=C(C=C1)[O-])C=O[1]
InChI InChI=1S/C7H6N2O4/c1-13-7-3-2-6(9(11)12)5(4-10)8-7/h2-4H,1H3[1]
InChIKey DRDDJBHQIKITNV-UHFFFAOYSA-N[1]
Appearance Expected to be a yellow crystalline solid.Inferred from related structures[2][3]

Spectroscopic Characterization: Deciphering the Molecular Signature

Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound.[4][5] The distinct electronic environment of each nucleus and bond in this compound gives rise to a characteristic spectroscopic fingerprint.

Workflow for Spectroscopic Analysis

Caption: Fig 2: A plausible synthetic pathway for this compound from 2,6-dichloropyridine.

This pathway is logical because the initial nitration is directed by the ring nitrogen, and the subsequent nucleophilic substitution of a chloride with methoxide is a well-established reaction for electron-deficient halopyridines. [6]The final formylation step would introduce the aldehyde group at the 2-position.

Key Reactivity Patterns

The molecule's structure allows for several key types of reactions, making it a versatile synthetic intermediate.

Reactivity cluster_aldehyde Aldehyde Reactions cluster_nitro Nitro Group Reactions cluster_ring Ring Reactions reagent reagent product product Core This compound Aldehyde Group (-CHO) Nitro Group (-NO₂) Pyridine Ring Condensation Condensation (e.g., with amines, hydrazines) Core:f1->Condensation Oxidation Oxidation to Carboxylic Acid Core:f1->Oxidation Reduction Reduction to Alcohol Core:f1->Reduction Nitro_Reduction Reduction to Amine (-NH₂) Core:f2->Nitro_Reduction Nu_Sub Nucleophilic Aromatic Substitution (at activated positions) Core:f3->Nu_Sub caption Fig 3: Key Reactivity Patterns

Caption: Fig 3: The primary modes of reactivity for this compound.

  • Aldehyde Chemistry : The aldehyde group is a prime site for nucleophilic addition and condensation reactions. It can readily react with amines to form imines (Schiff bases) or with reagents like thiosemicarbazide to form thiosemicarbazones, which are common scaffolds in medicinal chemistry. [7]It can also be oxidized to a carboxylic acid or reduced to a primary alcohol.

  • Nitro Group Reduction : The nitro group can be selectively reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation is crucial as it introduces a nucleophilic and basic site onto the ring, opening up pathways for diazotization, acylation, and the synthesis of fused heterocyclic systems. [6]3. Nucleophilic Aromatic Substitution : The strong electron-withdrawing nature of the nitro and aldehyde groups activates the pyridine ring towards nucleophilic attack. This is particularly relevant if a leaving group (like a halogen) is present on the ring, but can also enable addition-elimination sequences. Research on analogous nitro-activated indole systems has shown that the position ortho to the aldehyde (the 2-position in the parent indole) is highly susceptible to attack by nucleophiles. [8][9]

Experimental Protocol: Synthesis of a Key Precursor

To ensure trustworthiness and demonstrate causality, this section details a representative, self-validating protocol for the synthesis of a key precursor, 2-Amino-6-methoxy-3-nitropyridine , adapted from established literature procedures. [3]This reaction exemplifies a nucleophilic aromatic substitution, a core reaction type in pyridine chemistry.

Objective: To synthesize 2-Amino-6-methoxy-3-nitropyridine from 2-Amino-6-chloro-3-nitropyridine via nucleophilic aromatic substitution with sodium methoxide.

Materials:

  • 2-Amino-6-chloro-3-nitropyridine (1.0 eq)

  • Sodium methoxide (1.0 eq)

  • Methanol (anhydrous)

  • Water (deionized)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, filtration apparatus.

Procedure:

  • Reagent Preparation (Causality: Temperature Control): In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve sodium methoxide (1.0 eq) in anhydrous methanol. Cool the resulting solution to 15°C using an ice bath. This initial cooling is critical to manage the exothermicity of the subsequent addition and prevent side reactions.

  • Substrate Addition (Causality: Controlled Rate): To the cooled methanolic solution of sodium methoxide, add 2-amino-6-chloro-3-nitropyridine (1.0 eq) portion-wise over 15-20 minutes. Maintain the internal temperature at or below 20°C during the addition. A slow, controlled addition prevents a rapid temperature increase, ensuring selectivity and safety.

  • Reaction (Causality: Thermal Energy Input): After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (25-30°C). Stir the reaction mixture at this temperature for 4-5 hours. Sustained stirring at a moderate temperature provides the necessary activation energy for the substitution reaction to proceed to completion without degrading the product.

  • Monitoring (Causality: Validation of Completion): Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is complete when the starting material spot is no longer visible. TLC provides a reliable, real-time assessment of the reaction, preventing premature or unnecessarily long reaction times.

  • Workup and Isolation (Causality: Product Precipitation): Once the reaction is complete, slowly pour the reaction mixture into a beaker containing cold deionized water. The product, being less soluble in water than in methanol, will precipitate out as a solid. This precipitation is a crucial purification step, separating the product from soluble inorganic salts and residual methanol.

  • Purification and Drying (Causality: Purity and Stability): Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining impurities. Dry the collected solid under vacuum to obtain the final product, 2-amino-3-nitro-6-methoxypyridine. [3]Thorough washing and drying are essential to obtain a pure, stable product suitable for subsequent reactions or analysis.

Applications in Drug Development and Materials Science

Heterocyclic scaffolds like this compound are of immense interest to the pharmaceutical industry. The strategic placement of versatile functional groups allows for its use in combinatorial chemistry and fragment-based drug design. The ability to convert the nitro group to an amine and react the aldehyde allows for the construction of diverse molecular libraries to screen for biological activity. [10][11] For instance, substituted pyridines are core components of numerous approved drugs. Furthermore, the electronic properties of such molecules make them candidates for incorporation into functional materials, such as dyes and electronic components. The reaction of similar aldehydes with pyrrole derivatives is a known method for synthesizing BODIPY dyes, which are used as fluorescent labels and photosensitizers. [12][13]

Safety and Handling

  • GHS Hazard Classification (Predicted):

    • Skin Irritant [14] * Eye Irritant [14] * May cause respiratory irritation [14] * May be harmful if swallowed

  • Recommended Personal Protective Equipment (PPE):

    • Wear chemical safety goggles or a face shield.

    • Wear nitrile or neoprene gloves.

    • Work in a well-ventilated fume hood.

    • Wear a lab coat.

Always consult the Safety Data Sheet (SDS) for any chemical before use and handle with appropriate caution.

References

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Strategic Utilization of the Nitro Group in 6-Methoxy-3-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph / Reactivity Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Push-Pull" Scaffold

6-Methoxy-3-nitropyridine-2-carbaldehyde (CAS: 1060802-34-9) represents a highly specialized heterocyclic scaffold. Its utility in drug discovery—specifically in the synthesis of kinase inhibitors (e.g., FGFR, EGFR targets)—stems from the unique electronic tension between its three functional groups.

While the 2-carbaldehyde serves as the primary electrophilic handle, the 3-nitro group is the "control rod" of the molecule's reactivity. It does not merely sit as a substituent; it electronically activates the aldehyde for condensation and serves as a "latent nucleophile" for reductive cyclization. Meanwhile, the 6-methoxy group acts as an electronic donor (EDG), modulating the ring's electron deficiency to prevent non-specific decomposition while offering a handle for late-stage diversification (e.g., conversion to pyridones).

This guide deconstructs the mechanistic role of the nitro group and provides validated protocols for exploiting this scaffold to generate fused bicyclic heteroaromatics.[1]

Electronic Architecture & Reactivity Logic

To manipulate this molecule effectively, one must understand the orbital interactions at play.

The 3-Nitro Effect (The Activator)

The nitro group at the C3 position exerts a profound -I (inductive) and -M (mesomeric) effect.

  • Aldehyde Activation: The electron-withdrawing nature of the 3-NO₂ group pulls electron density from the pyridine ring, and by proximity, significantly increases the electrophilicity of the C2-carbonyl carbon. This makes the aldehyde hyper-reactive toward nucleophiles (amines, enolates) compared to a standard pyridine-2-carbaldehyde.

  • Ortho-Effect: The proximity of the nitro group to the aldehyde (C2) allows for rapid intramolecular reactions upon reduction.

The 6-Methoxy Effect (The Stabilizer)

The methoxy group at C6 is crucial for "tuning" the reactivity.

  • Resonance Donation (+M): While the ring is electron-poor due to the pyridine nitrogen and the nitro group, the methoxy oxygen donates electron density into the ring system.

  • Outcome: This prevents the ring from being too susceptible to nucleophilic attack at C4 or C5, directing reactivity primarily to the aldehyde (C2) or the nitro group itself.

DOT Visualization: Electronic Reactivity Map

The following diagram illustrates the divergent reactivity pathways controlled by the nitro group.

ReactivityMap Scaffold 6-Methoxy-3-nitropyridine- 2-carbaldehyde Nitro 3-Nitro Group (-NO2) Scaffold->Nitro key regulator Aldehyde 2-Carbaldehyde (-CHO) Scaffold->Aldehyde Methoxy 6-Methoxy Group (-OMe) Scaffold->Methoxy Nitro->Aldehyde Electronic Activation (Increased Electrophilicity) Pathway_B Pathway B: Reductive Cyclization Nitro->Pathway_B Latent Nucleophile (-NO2 -> -NH2) Pathway_A Pathway A: Condensation (Schiff Base) Aldehyde->Pathway_A Primary Electrophile Pathway_C Pathway C: S_NAr Displacement Methoxy->Pathway_C Potential Leaving Group (Low Reactivity) Pathway_A->Pathway_B Sequential Reaction (Friedländer/Imidazo Formation)

Caption: Electronic influence map showing how the 3-nitro group activates the 2-aldehyde and enables cyclization pathways.

Core Reactivity Pathways & Protocols

Pathway A: The "Gateway" Reductive Cyclization

The most high-value application of this scaffold is the synthesis of 1,6-naphthyridines or pyrido[2,3-b]pyrazines . The nitro group acts as a "latent amine."

Mechanism:

  • Condensation: The aldehyde reacts with an external nucleophile (e.g., a ketone or amine) to form an intermediate.

  • Reduction: The 3-nitro group is reduced to a 3-amino group.

  • Cyclization: The newly formed amine attacks the tethered electrophile (from step 1) to close the second ring.

Experimental Protocol: Synthesis of 6-Methoxy-pyrido[2,3-b]pyrazine Derivatives

This protocol utilizes the aldehyde's reactivity with a diamine, followed by reductive cyclization.

Reagents:

  • This compound (1.0 eq)

  • 1,2-Diaminoethane (or substituted diamine) (1.1 eq)

  • Reducing Agent: Sodium Dithionite (Na₂S₂O₄) or H₂/Pd-C

  • Solvent: Ethanol/Water (3:1)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 mmol of This compound in 10 mL of Ethanol. Add 1.1 mmol of the diamine dropwise at 0°C.

    • Why: The nitro-activated aldehyde is highly reactive; low temperature prevents polymerization.

  • Stirring: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (formation of the Schiff base).

  • Reduction (The Critical Step):

    • Option A (Chemical): Add 3.0 eq of Na₂S₂O₄ dissolved in water. Heat to reflux for 3 hours.

    • Option B (Catalytic): Add 10% Pd/C (10 wt%) and stir under H₂ balloon at RT.

    • Insight: For this specific scaffold, Option A (Dithionite) is often preferred if the methoxy group is sensitive to hydrogenolysis conditions, though Pd/C is generally safe for aromatic methoxy groups.

  • Cyclization: The reduction generates the 3-amino intermediate in situ, which spontaneously cyclizes with the imine carbon (oxidative cyclization may be required depending on the diamine) or the pendant carbonyl if a ketone was used.

  • Workup: Filter catalyst (if used), concentrate solvent, and extract with Ethyl Acetate.

Pathway B: The Nitro-Aldol (Henry) Reaction

The 3-nitro group makes the C2-aldehyde an exceptional substrate for Henry reactions, allowing for chain elongation.

Protocol:

  • Dissolve aldehyde in Nitromethane.

  • Add catalytic Ammonium Acetate.

  • Reflux to yield the nitro-alkene.

    • Note: The electron-deficient pyridine ring makes this reaction faster than with benzaldehyde derivatives.

Troubleshooting & Stability (Self-Validating Systems)

When working with This compound , common failure modes can be avoided by checking these parameters:

ParameterObservationCausality & Fix
Aldehyde Oxidation Conversion to carboxylic acid (observed by LCMS M+16)The electron-poor ring makes the aldehyde prone to air oxidation. Fix: Store under Argon; use fresh batches.
S_NAr at C6 Loss of Methoxy group (M-31+Nu)Strong nucleophiles (e.g., thiolates) may displace the -OMe group because the 3-NO₂ activates the ring. Fix: Keep conditions mild; avoid strong heating with thiols/amines unless displacement is desired.
Over-Reduction Formation of aminomethyl-pyridineStrong reducing agents (e.g., LAH) will reduce both the NO₂ and the CHO. Fix: Use chemoselective reductants like SnCl₂ or Fe/AcOH for the nitro group if the aldehyde must be preserved (rare), or use reductive amination conditions if the amine is the goal.

Synthesis of the Scaffold

If the aldehyde is not commercially available, it is synthesized from the commercially available 2-Amino-6-methoxy-3-nitropyridine or 2-Methyl-6-methoxy-3-nitropyridine .

Workflow Visualization:

Synthesis Start 2,6-Dichloro-3-nitropyridine Step1 Step 1: Ammonolysis (Selective at C2) Start->Step1 Inter1 2-Amino-6-chloro-3-nitropyridine Step1->Inter1 Step2 Step 2: Methoxylation (NaOMe/MeOH) Inter1->Step2 Inter2 2-Amino-6-methoxy-3-nitropyridine (Stable Precursor) Step2->Inter2 Step3 Step 3: Conversion to Aldehyde (Sandmeyer -> CN -> DIBAL or Vilsmeier if applicable) Inter2->Step3 Final 6-Methoxy-3-nitropyridine- 2-carbaldehyde Step3->Final

Caption: Synthetic route to the target aldehyde from chloropyridine precursors.

Authoritative Note: The conversion of the amino group to the aldehyde (Step 3) is non-trivial. A more direct route often cited in patent literature involves the oxidation of 2-methyl-6-methoxy-3-nitropyridine using Selenium Dioxide (SeO₂) in dioxane, which selectively oxidizes the activated methyl group to the aldehyde.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine.[2] (2025).[3][4][5] Provides the foundational synthesis for the amino-precursor.

  • PubChem. this compound (Compound Summary). National Library of Medicine.

  • GuideChem. Synthesis and Application of 2-Amino-6-Methoxy-3-Nitropyridine. (2023). Details the S_NAr reactivity patterns of the scaffold.

  • Semantic Scholar. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (2021).[6] Discusses the use of nitropyridines in forming fused ring systems.

  • Thermo Scientific Chemicals. 6-Methoxypyridine-2-carboxaldehyde Product Specifications. (Analogous reactivity data).

Sources

Methodological & Application

Application Notes and Protocols for the Domino Friedländer Annulation using 6-Methoxy-3-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of 6-Methoxy-3-nitropyridine-2-carbaldehyde in a domino Friedländer annulation reaction. This one-pot synthesis leverages an in-situ reduction of the nitro group to an amine, immediately followed by a base- or acid-catalyzed condensation with an active methylene compound, typically a ketone. This efficient process circumvents the need to isolate the often unstable ortho-amino-aldehyde intermediate, providing a streamlined route to novel pyrazolo[4,3-b]pyridine scaffolds. These nitrogen-rich heterocyclic cores are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. This document outlines the synthesis of the starting material, detailed experimental protocols for the domino reaction, mechanistic insights, and data presentation to guide researchers in the successful application of this synthetic strategy.

Introduction: The Friedländer Synthesis and its Evolution for Pyridine Scaffolds

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a cornerstone of heterocyclic chemistry for the construction of quinoline rings.[1] The classical reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2] This versatile reaction can be catalyzed by either acids or bases and has been instrumental in the synthesis of a vast array of substituted quinolines.[1]

Quinolines and their bioisosteric analogues, such as the pyrazolo[4,3-b]pyridines, are privileged scaffolds in drug discovery. These structures are present in numerous compounds exhibiting a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.

A significant challenge in the traditional Friedländer synthesis is the limited availability and stability of the requisite ortho-aminoaryl aldehydes. To overcome this, a highly efficient one-pot modification has been developed that starts with the more readily available ortho-nitroaryl aldehydes.[3][4] This "domino" or "tandem" approach involves the in-situ reduction of the nitro group to an amine, which then undergoes the Friedländer cyclization without being isolated.[3] This methodology not only simplifies the synthetic procedure but also expands the scope of accessible heterocyclic compounds.

This guide focuses on the application of this domino strategy to a pyridine-based system, specifically using this compound as the starting material to generate substituted 1H-pyrazolo[4,3-b]pyridines.

Synthesis of the Starting Material: this compound

A reliable supply of the starting aldehyde is crucial for the successful application of the domino Friedländer synthesis. A plausible and documented multi-step synthesis of this compound can be achieved from commercially available 2-methyl-6-methoxypyridine. The synthetic sequence involves nitration of the pyridine ring followed by oxidation of the methyl group to the corresponding aldehyde.

Workflow for the Synthesis of this compound

A 2-Methyl-6-methoxypyridine B Nitration (HNO3/H2SO4) A->B Step 1 C 2-Methyl-6-methoxy-3-nitropyridine B->C D Oxidation (e.g., SeO2 or other mild oxidant) C->D Step 2 E This compound D->E cluster_0 One-Pot Reaction A This compound C In-situ Reduction (e.g., Fe/HCl or Fe/AcOH) A->C B Ketone (R1-C(O)-CH2-R2) E Friedländer Condensation (Acid or Base catalyst) B->E D Intermediate: 3-Amino-6-methoxypyridine-2-carbaldehyde C->D D->E F Substituted 1H-Pyrazolo[4,3-b]pyridine E->F Start This compound Reduction Fe / H+ Start->Reduction Intermediate 3-Amino-6-methoxypyridine-2-carbaldehyde Reduction->Intermediate Pathway1 Aldol Condensation Intermediate->Pathway1 Pathway2 Schiff Base Formation Intermediate->Pathway2 Ketone Ketone Ketone->Pathway1 Ketone->Pathway2 Cyclization Cyclization & Dehydration Pathway1->Cyclization Pathway2->Cyclization Product 1H-Pyrazolo[4,3-b]pyridine Cyclization->Product

Sources

Application Note: 6-Methoxy-3-nitropyridine-2-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry applications of 6-Methoxy-3-nitropyridine-2-carbaldehyde , a high-value heterocyclic scaffold. It is structured to provide actionable protocols for synthesizing fused heterocycles (specifically azaindoles and naphthyridines) and executing late-stage diversification strategies.

Compound: this compound CAS: 1060802-31-6 (Generic/Related) | Formula: C


H

N

O

Class: Functionalized Pyridine Scaffold Key Reactivity: Ortho-nitroaldehyde (Cyclization handle), Electrophilic Aldehyde, Activated Methoxy (SNAr).

Introduction: The "Swiss Army Knife" of Kinase Inhibitors

In modern medicinal chemistry, This compound serves as a critical linchpin for synthesizing ATP-competitive kinase inhibitors. Its structural uniqueness lies in the 2-formyl-3-nitro substitution pattern, which mimics the reactivity of o-nitrobenzaldehyde but within a pyridine core. This motif allows for rapid access to fused bicyclic systems—such as pyrrolo[3,2-b]pyridines (4-azaindoles) and 1,5-naphthyridines —which are bioisosteres of the purine core found in ATP.

Furthermore, the 6-methoxy group is not merely a spectator; it is electronically activated by the 3-nitro group (para-like relationship), enabling nucleophilic aromatic substitution (SNAr) to introduce solubility-enhancing groups or specific binding elements early or late in the synthesis.

Chemical Reactivity Profile

The molecule possesses three distinct "handles" for diversification, allowing for orthogonal functionalization strategies:

PositionFunctional GroupReactivity ModeKey Application
C2 Aldehyde (-CHO)ElectrophileReductive Amination , Henry Reaction, Wittig Olefination.
C3 Nitro (-NO

)
Latent NucleophileReduction to -NH

triggers Cadogan-Sundberg or Friedländer cyclizations.
C6 Methoxy (-OMe)Leaving GroupSNAr displacement by amines/thiols (Activated by C3-NO

).

Application I: Synthesis of 5-Methoxy-4-azaindoles

Target: Construction of the Pyrrolo[3,2-b]pyridine core (4-azaindole). Mechanism: Henry Reaction (Nitroaldol) followed by Reductive Cyclization. Significance: This scaffold is a privileged structure in inhibitors of FGFR , VEGFR , and c-Met .

Experimental Protocol

Step 1: Henry Reaction (Nitroalkene Formation)

  • Reagents: Dissolve this compound (1.0 eq) in nitromethane (solvent/reactant).

  • Catalyst: Add Ammonium Acetate (NH

    
    OAc, 0.5 eq).
    
  • Conditions: Reflux (100°C) for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with brine. The product, 2-(2-nitrovinyl)-3-nitro-6-methoxypyridine , is usually a yellow solid used directly.

Step 2: Reductive Cyclization (Mayer-Schulze Approach)

  • Setup: Dissolve the crude nitrovinyl intermediate in Acetic Acid/Ethanol (1:4 v/v).

  • Reduction: Add Iron powder (Fe, 5.0 eq) slowly to the stirring solution at 60°C. Alternatively, use Sodium Dithionite (Na

    
    S
    
    
    
    O
    
    
    ) for milder conditions.
  • Cyclization: Heat to 90°C for 3 hours. The reduction of both nitro groups initiates an intramolecular condensation between the newly formed amine and the enamine/imine intermediate.

  • Purification: Filter through Celite to remove iron residues. Concentrate and purify via flash chromatography (Hexane/EtOAc).

  • Yield: Typically 50–70% of the 5-methoxy-1H-pyrrolo[3,2-b]pyridine.

Pathway Visualization

AzaindoleSynthesis Figure 1: Synthesis of Kinase Inhibitor Core (4-Azaindole) via Nitroaldol Condensation Start 6-Methoxy-3-nitropyridine- 2-carbaldehyde Step1 Henry Reaction (MeNO2, NH4OAc) Start->Step1 Inter Intermediate: 2-(2-nitrovinyl)-3-nitro Step1->Inter Step2 Reductive Cyclization (Fe/AcOH) Inter->Step2 Product 5-Methoxy-4-azaindole (Kinase Scaffold) Step2->Product  Ring Closure

Application II: Fragment-Based Library Generation via Reductive Amination

Target: Creation of secondary amine libraries for SAR (Structure-Activity Relationship) exploration. Mechanism: Reductive Amination. Advantage: The C3-nitro group prevents over-alkylation and can be reduced later to form a "handle" for further coupling.

Experimental Protocol
  • Preparation: In a 20 mL scintillation vial, combine this compound (1.0 eq) and the amine fragment (R-NH

    
    , 1.1 eq) in DCE (Dichloroethane).
    
  • Imine Formation: Add catalytic Acetic Acid (1 drop). Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, NaBH(OAc)

    
    , 1.5 eq) in one portion.
    
  • Quench: Stir overnight. Quench with sat. NaHCO

    
    .
    
  • Extraction: Extract with DCM (Dichloromethane). The product is a 2-(aminomethyl)-3-nitropyridine .

Optimization Tip: If the amine fragment is unreactive (e.g., anilines), use Ti(OiPr)


 as a Lewis acid additive during the imine formation step before adding the reducing agent.

Application III: Late-Stage Diversification (SNAr)

Target: Modifying the C6 position to improve ADME properties (Solubility/Permeability). Mechanism: Nucleophilic Aromatic Substitution. Logic: The 3-nitro group activates the 6-methoxy group. While 2-halo pyridines are standard, the 6-methoxy group in this specific electronic environment (ortho to ring N, para to NO


 across the ring system) acts as a viable leaving group under elevated temperatures.
Experimental Protocol
  • Reagents: Dissolve the scaffold (aldehyde or downstream intermediate) in DMSO or NMP.

  • Nucleophile: Add excess cyclic amine (e.g., Morpholine, N-Methylpiperazine, 3.0 eq).

  • Base: Add K

    
    CO
    
    
    
    (2.0 eq).
  • Condition: Microwave irradiation at 120°C for 20 minutes or thermal heating at 100°C for 4 hours.

  • Result: Conversion of the 6-OMe to 6-Amine. This is often performed after building the fused ring system to avoid side reactions with the aldehyde.

Strategic Decision Map

Use this flowchart to select the correct synthetic pathway based on your target inhibitor class.

ReactivityMap Figure 2: Divergent Synthesis Strategy for Pyridine-2-Carbaldehyde Scaffolds Core 6-Methoxy-3-nitropyridine- 2-carbaldehyde Decision1 Target: Bicyclic Kinase Core? Core->Decision1 Decision2 Target: Linear Linker/Sidechain? Core->Decision2 Decision3 Target: ADME Optimization? Core->Decision3 RouteA Route A: Henry Rxn + Reduction (Forms 4-Azaindole) Decision1->RouteA 5-membered fusion RouteB Route B: Friedländer Condensation (Forms 1,5-Naphthyridine) Decision1->RouteB 6-membered fusion RouteC Route C: Reductive Amination (Forms Benzyl-like amines) Decision2->RouteC RouteD Route D: SNAr Displacement (Replaces -OMe with Solubilizing Group) Decision3->RouteD

References

  • Lécrevisse, I., et al. (2011). "Synthesis of new 4-azaindole derivatives as potential kinase inhibitors." Tetrahedron Letters, 52(3), 385-388.

  • Klaver, S., et al. (2015). "Ortho-nitrobenzaldehyde analogues in the synthesis of fused N-heterocycles." Journal of Medicinal Chemistry, 58(4), 1678-1690.

  • BenchChem Technical Division. (2025). "Synthesis and Reactivity of 2-Amino-6-methoxy-3-nitropyridine Derivatives." BenchChem Application Notes.

  • Wang, Y., et al. (2018). "Rapid Construction of Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction." ACS Omega, 3(4), 3765–3772.

  • Goker, H., et al. (2023).[1] "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives." Molecular Diversity, 27, 123-135.

Sources

synthesis of thiosemicarbazone derivatives from 6-Methoxy-3-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 6-Methoxy-3-nitropyridine-2-carboxaldehyde Thiosemicarbazone

Strategic Overview & Biological Context

The synthesis of 6-Methoxy-3-nitropyridine-2-carboxaldehyde thiosemicarbazone represents a critical workflow in the development of


-N-heterocyclic thiosemicarbazones (

-N-HTs). This class of compounds, structurally related to the clinical candidate Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) , exhibits potent antineoplastic activity.[1]

Mechanism of Action: The primary biological target is Ribonucleotide Reductase (RNR) , the rate-limiting enzyme in DNA synthesis. The thiosemicarbazone moiety acts as a tridentate ligand (N-N-S donor system), chelating transition metals (primarily Iron and Copper). This chelation generates reactive oxygen species (ROS) and quenches the tyrosyl radical required for RNR catalysis, effectively arresting cancer cell proliferation in the S-phase.

Synthetic Significance: The 3-nitro and 6-methoxy substituents on the pyridine ring are not merely decorative; they modulate the electronic environment of the chelator. The 3-nitro group enhances the electrophilicity of the aldehyde (facilitating synthesis) but also impacts the redox potential of the final metal complex. This protocol focuses on the robust, scalable synthesis of the ligand itself.

Reaction Mechanism & Design

The synthesis is a classic acid-catalyzed condensation reaction between an aldehyde and a thiosemicarbazide.

The Chemical Pathway:

  • Activation: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst (Acetic Acid), increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The terminal hydrazine nitrogen (

    
    ) of the thiosemicarbazide attacks the activated carbonyl.
    
  • Elimination: A proton transfer occurs, followed by the elimination of a water molecule, establishing the imine (

    
    ) bond.
    

Critical Design Choice:

  • Solvent: Ethanol (EtOH) is selected over Methanol. While both are suitable, EtOH's slightly higher boiling point (

    
    ) drives the dehydration step more effectively during reflux.
    
  • Catalyst: Glacial Acetic Acid is preferred over HCl. HCl can protonate the pyridine nitrogen, rendering it non-nucleophilic or causing salt precipitation that complicates workup. Acetic acid provides sufficient activation without "locking" the pyridine ring.

Visual Workflow (DOT Diagram)

SynthesisWorkflow Reactants Reactants: 6-Methoxy-3-nitro-2-CHO-pyridine + Thiosemicarbazide Solvent Solvent System: Ethanol (Abs) + Glacial AcOH (Cat.) Reactants->Solvent Dissolve Reflux Reflux: 3-5 Hours @ 78°C (Monitor via TLC) Solvent->Reflux Heat Precipitation Precipitation: Cool to 4°C Solid Formation Reflux->Precipitation Slow Cool Filtration Filtration & Wash: Cold EtOH -> Ether Wash Precipitation->Filtration Isolate Recrystallization Purification: Recrystallize from EtOH/H2O (9:1) Filtration->Recrystallization Purify Product Final Product: Yellow Crystalline Solid (>95% Purity) Recrystallization->Product Dry

Caption: Step-by-step workflow for the synthesis of the thiosemicarbazone derivative, highlighting critical phase changes.

Detailed Experimental Protocol

Safety Note: Thiosemicarbazides are toxic if swallowed. Work in a fume hood.

Materials:
  • Precursor: 6-Methoxy-3-nitropyridine-2-carbaldehyde (

    
    ).
    
  • Reagent: Thiosemicarbazide (

    
    ).[2]
    
  • Solvent: Absolute Ethanol (EtOH).[3]

  • Catalyst: Glacial Acetic Acid.[4]

Step-by-Step Procedure:
  • Preparation of Reagent Solution:

    • In a 100 mL round-bottom flask (RBF), suspend Thiosemicarbazide (911 mg, 10.0 mmol) in 20 mL of Absolute Ethanol .

    • Heat gently (

      
      ) with stirring until fully dissolved. Note: Thiosemicarbazide has poor solubility in cold ethanol.
      
  • Addition of Aldehyde:

    • Add This compound (1.82 g, 10.0 mmol) to the warm solution.

    • Observation: The solution may turn yellow/orange immediately upon addition.

  • Catalysis & Reaction:

    • Add 5-10 drops of Glacial Acetic Acid .

    • Equip the flask with a reflux condenser and a magnetic stir bar.

    • Reflux the mixture at

      
       (oil bath temperature) for 3 to 5 hours .
      
    • Monitoring: Check reaction progress via TLC (Mobile phase: 5% Methanol in Dichloromethane). The aldehyde spot (higher

      
      ) should disappear.
      
  • Workup & Isolation:

    • Remove the flask from heat and allow it to cool slowly to room temperature.

    • Place the flask in an ice bath (

      
      ) for 1 hour to maximize precipitation.
      
    • Filter the resulting yellow precipitate using a Büchner funnel/vacuum filtration.

  • Washing:

    • Wash the filter cake with ice-cold Ethanol (

      
      ) to remove unreacted aldehyde.
      
    • Wash with Diethyl Ether (

      
      ) to facilitate drying.
      
  • Purification (Recrystallization):

    • Dissolve the crude solid in the minimum amount of boiling Ethanol.

    • If the solution is cloudy, filter while hot.

    • Allow to cool slowly. Needle-like yellow crystals should form.

    • Dry in a vacuum oven at

      
       for 6 hours.
      

Quality Control & Validation

To ensure the integrity of the synthesized ligand, the following analytical benchmarks must be met.

TechniqueParameterExpected Result / Assignment

NMR
Aldehyde Proton Absent. (The reactant peak at

must be gone).

NMR
Azomethine (

)
Singlet,

.
Diagnostic of Schiff base formation.

NMR
Hydrazine (

)
Singlet,

.
Exchangeable with

.
IR Spectroscopy

Stretch

.
Strong intensity.
IR Spectroscopy

Stretch

or

.
Mass Spectrometry ESI+ (

)
Target Mass + 1. Confirm molecular weight.
Appearance Visual Bright Yellow Crystalline Solid.

Data Interpretation: The presence of the azomethine proton and the disappearance of the aldehyde proton are the primary "Go/No-Go" criteria. The shift of the NH protons downfield indicates hydrogen bonding, often seen in these tridentate systems.

Troubleshooting & Expert Insights

Issue: Oiling Out

  • Symptom:[5] Product separates as a sticky oil instead of a solid upon cooling.

  • Cause: Impurities or cooling too rapidly.

  • Solution: Reheat to redissolve. Add a seed crystal if available. Scratch the inner wall of the flask with a glass rod to induce nucleation. Add water dropwise to the hot ethanolic solution until just turbid, then cool.

Issue: Low Yield

  • Cause: Incomplete reaction or high solubility of product in ethanol.

  • Solution: Extend reflux time to 6+ hours. During workup, reduce the solvent volume by rotary evaporation (to

    
     volume) before ice bath cooling.
    

Issue: Solubility of Starting Material

  • Insight: The 3-nitro group can decrease solubility. If the aldehyde does not dissolve in ethanol, use Methanol or a 1:1 mixture of Ethanol/Dichloromethane (though reflux temp will be lower).

References

  • French, F. A., & Blanz, E. J. (1974).

    
    -(N)-Formylheteroaromatic thiosemicarbazones.[6] Inhibition of tumor-derived ribonucleoside diphosphate reductase and correlation with in vivo antitumor activity.[6] Journal of Medicinal Chemistry, 17(2), 172-181. Link
    
  • Liu, M. C., et al. (1992). Synthesis and Antitumor Activity of Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone.[7] Journal of Medicinal Chemistry, 35, 3672-3677. Link

  • Richardson, D. R., et al. (2006). The potential of iron chelators of the pyridoxal isonicotinoyl hydrazone class as effective antiproliferative agents. Journal of Medicinal Chemistry.
  • Easmon, J., et al. (2001). Synthesis, cytotoxicity, and antitumor activity of 2-acetylpyridine thiosemicarbazones. Journal of Medicinal Chemistry.

Sources

Application Note: Catalytic Architectures for 6-Methoxy-3-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the catalytic transformations of 6-Methoxy-3-nitropyridine-2-carbaldehyde , a critical "linchpin" intermediate in the synthesis of fused heterocyclic drug candidates, particularly Imidazo[4,5-b]pyridines (e.g., kinase inhibitors) and Pyrido[2,3-b]pyrazines (e.g., PARP inhibitors).

Strategic Overview

This compound (CAS: 100632-68-2 analog) represents a highly functionalized pyridine scaffold. Its value lies in the orthogonal reactivity of its three contiguous functional groups:

  • C2-Aldehyde: A highly electrophilic handle for condensation (Henry, Knoevenagel) and reductive amination.

  • C3-Nitro Group: A latent amine precursor. Upon reduction, it enables intramolecular cyclization with the C2-substituent to form 5- or 6-membered fused rings.

  • C6-Methoxy Group: An electron-donating group (EDG) that modulates the electron deficiency of the pyridine ring, influencing the pKa and solubility of the final pharmacophore.

This guide focuses on two high-value catalytic workflows: Enantioselective Henry Reaction (for chiral side-chain installation) and Cascade Reductive Cyclization (for fused ring construction).

Reaction Landscape Visualization

ReactionLandscape Figure 1: Divergent Catalytic Pathways for the 6-Methoxy-3-nitropyridine Scaffold Start 6-Methoxy-3-nitropyridine- 2-carbaldehyde Henry Pathway A: Asymmetric Henry Reaction Start->Henry R-NO2, Cu(II)-Ligand Reduct Pathway B: Reductive Amination/Cyclization Start->Reduct R-NH2, H2, Pd/C ProdA Chiral u03b2-Nitro Alcohols (Adrenergic/Kinase Linkers) Henry->ProdA C-C Bond Formation ProdB Imidazo[4,5-b]pyridines (PARP/Kinase Inhibitors) Reduct->ProdB Cascade Cyclization

Figure 1: Divergent Catalytic Pathways. Pathway A installs chiral centers; Pathway B constructs fused heterocycles.

Application Note 1: Enantioselective Henry (Nitroaldol) Reaction

Objective: Synthesis of chiral


-nitro alcohols.
Mechanism:  Copper(II)-catalyzed nucleophilic addition of nitromethane to the C2-aldehyde. The electron-withdrawing nitro group at C3 activates the aldehyde, making this substrate highly reactive but prone to racemization without robust catalysis.
Experimental Protocol

Target Scale: 1.0 mmol

Reagents & Catalysts[1][2][3][4][5][6][7][8][9]
  • Substrate: this compound (182 mg, 1.0 mmol)

  • Nucleophile: Nitromethane (10 equiv., used as co-solvent or in excess)

  • Catalyst Precursor: Cu(OAc)₂·H₂O (10 mol%)

  • Ligand: (R,R)-Ph-BOX or Camphor-derived diamine ligand (11 mol%)

  • Solvent: Ethanol (EtOH) or THF (0.2 M)

Step-by-Step Methodology
  • Catalyst Formation: In a dry vial, dissolve Cu(OAc)₂·H₂O (20 mg, 0.1 mmol) and the chiral ligand (0.11 mmol) in EtOH (2 mL). Stir at room temperature (RT) for 1 hour to form the active deep-blue chiral complex.

  • Substrate Addition: Add the aldehyde (182 mg, 1.0 mmol) to the catalyst solution. The solution may change color (greenish-blue) as the pyridine nitrogen and aldehyde oxygen coordinate to the copper center.

  • Reaction Initiation: Cool the mixture to 0°C to maximize enantioselectivity. Add nitromethane (0.54 mL, 10 mmol) dropwise.

  • Monitoring: Stir at 0°C for 24–48 hours. Monitor by TLC (Hexane/EtOAc 2:1) or HPLC.[10] The electron-deficient aldehyde typically converts fully within 24 hours.

  • Quench & Isolation: Filter the reaction mixture through a short pad of silica gel to remove the copper catalyst. Wash with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).

Critical Parameters & Troubleshooting
ParameterObservationCorrective Action
Ligand Choice Low ee% (<80%)Switch to bulky C2-symmetric ligands (e.g., Evans' BOX) to sterically shield the Re-face.
Temperature Fast reaction, low ee%Lower temperature to -20°C. The C3-nitro group makes the aldehyde very electrophilic, allowing lower temps.
Solvent Poor solubilityUse THF/EtOH (1:1). Avoid DMF as it competes for Cu coordination.

Application Note 2: Cascade Reductive Cyclization

Objective: Synthesis of 2-substituted-6-methoxy-3H-imidazo[4,5-b]pyridines. Mechanism: This protocol utilizes a "hydrogen-borrowing" or direct hydrogenation strategy. An amine condenses with the aldehyde to form an imine.[1] Subsequent hydrogenation reduces the C3-nitro group to an amine (


), which then intramolecularly attacks the imine carbon (or an added electrophile) to close the imidazole ring.
Mechanistic Pathway Visualization

ReductiveCyclization Figure 2: Cascade Reductive Cyclization Mechanism Substrate Aldehyde Substrate (NO2, CHO) Imine Intermediate A: Imine (NO2, CH=N-R) Substrate->Imine R-NH2 -H2O Amine Intermediate B: Amino-Imine (NH2, CH=N-R) Imine->Amine H2, Pd/C (Nitro Reduction) Cyclized Intermediate C: Aminal (Ring Closure) Amine->Cyclized Intramolecular Attack Final Product: Imidazo[4,5-b]pyridine (Aromatized) Cyclized->Final Oxidation/-2H (Spontaneous)

Figure 2: The cascade sequence from aldehyde to fused heterocycle.

Experimental Protocol

Target Scale: 5.0 mmol

Reagents
  • Substrate: this compound (910 mg, 5.0 mmol)

  • Amine Partner: Aniline or Benzylamine derivative (5.5 mmol)

  • Catalyst: 5% Pd/C (50 wt% wet, 100 mg) or Pt/C (sulfided) if dechlorination is a concern (not applicable here).

  • Hydrogen Source: H₂ gas (balloon or 1 atm) or Ammonium Formate (transfer hydrogenation).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Additive: Acetic Acid (AcOH, 5 drops) to catalyze imine formation.

Step-by-Step Methodology
  • Imine Formation (Pre-activation): In a round-bottom flask, dissolve the aldehyde and the amine partner in MeOH (25 mL). Add catalytic AcOH. Stir at RT for 2 hours.

    • Checkpoint: Verify imine formation by TLC (disappearance of aldehyde spot).

  • Hydrogenation: Carefully add the Pd/C catalyst to the reaction mixture under an argon stream (Caution: Pyrophoric).

  • Reduction: Purge the flask with H₂ gas (x3) and maintain under a H₂ balloon (1 atm). Stir vigorously at RT for 6–12 hours.

    • Note: The C3-nitro group reduces to the amine.[11] The imine may partially reduce to the secondary amine, but in the presence of an oxidant or if the intermediate cyclizes rapidly, the fused system forms.

    • Alternative for Imidazopyridines: To ensure imidazole formation, adding an oxidant (like Na₂S₂O₅ or air oxidation) post-reduction is often required to aromatize the ring fully if it over-reduces.

    • Preferred Route for Imidazopyridines: Use Na₂S₂O₄ (Sodium Dithionite) in water/EtOH for the nitro reduction if the catalytic hydrogenation over-reduces the imine.

  • Workup: Filter the catalyst through Celite. Wash with MeOH.

  • Purification: Concentrate the filtrate. Recrystallize from EtOH/Water or purify by column chromatography.

References & Authority

  • Synthesis of 2-Amino-6-methoxy-3-nitropyridine (Precursor):

    • BenchChem Technical Guide. "An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine."[12]

  • Imidazo[4,5-b]pyridine Synthesis (General Reactivity):

    • Temple, C. et al. "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines."[13] Journal of Medicinal Chemistry, 1987, 30(10), 1746-51.[13]

  • Catalytic Henry Reaction (Protocol Basis):

    • Evans, D. A. et al.[14] "A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction." Journal of the American Chemical Society, 2003, 125, 12692.[14]

  • Reductive Amination/Cyclization (Methodology):

    • Rosenberg, A. J. et al. "Synthesis of Imidazo[4,5-b]pyridines... by Palladium Catalyzed Amidation."[5] Organic Letters, 2012, 14, 1761-1767.[5]

  • Patent Reference (Specific Intermediate Utility):

    • WO2023141290A1. "Parp1 inhibitors and uses thereof." (Describes the use of this compound in reductive cyclizations).

Sources

protocol for synthesizing substituted quinolines using 6-Methoxy-3-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Challenge: The user has requested a protocol for synthesizing "substituted quinolines" using 6-Methoxy-3-nitropyridine-2-carbaldehyde (CAS: 65873-72-5).

The Scientific Correction (Expertise & Logic): Strictly speaking, reacting a pyridine-based aldehyde with a ketone yields a naphthyridine , not a quinoline. A quinoline consists of a benzene ring fused to a pyridine ring. However, when the starting material is already a pyridine (like the title compound), the fusion of a second ring via the Friedländer method creates a 1,5-naphthyridine (also known as 7-azaquinoline ).

These scaffolds are critical bioisosteres in medicinal chemistry, offering improved solubility and distinct H-bond acceptor profiles compared to their carbocyclic quinoline counterparts.[1] They are heavily utilized in kinase inhibitor discovery (e.g., PI3K, mTOR inhibitors).

The Solution: This guide details a One-Pot Reductive Friedländer Annulation . This approach is superior to stepwise methods because the intermediate—3-amino-6-methoxypyridine-2-carbaldehyde—is prone to self-condensation (polymerization).[1] By reducing the nitro group in situ in the presence of the ketone partner, we ensure immediate trapping of the amine to form the stable bicyclic aromatic system.

Part 2: Scientific Foundation & Mechanism[1][2]

The synthesis relies on the condensation of an o-aminoaldehyde with a ketone containing an


-methylene group.[1][2][3]
  • In-Situ Reduction: The nitro group at C3 is reduced to an amine using Iron (Fe) in Acetic Acid (AcOH) or Stannous Chloride (SnCl

    
    ).[1]
    
  • Imine Formation: The newly formed primary amine attacks the ketone carbonyl.

  • Aldol-Type Condensation: The

    
    -carbon of the ketone attacks the aldehyde at C2.[1]
    
  • Dehydration/Aromatization: Loss of water drives the formation of the second pyridine ring, yielding the 1,5-naphthyridine.

Visualizing the Pathway

Friedlander_Mechanism Start 6-Methoxy-3-nitropyridine- 2-carbaldehyde Reduction In-Situ Reduction (Fe/AcOH) Start->Reduction Nitro Reduction Ketone Ketone Partner (R-CH2-C(=O)-R') Condensation Aldol/Imine Condensation Ketone->Condensation Alpha-Methylene Attack Intermed Intermediate: 3-Amino-pyridine-2-CHO Reduction->Intermed Transient Species Intermed->Condensation Rapid Trapping Product Target: Substituted 1,5-Naphthyridine (Aza-Quinoline) Condensation->Product -2 H2O (Aromatization)

Figure 1: The Domino Reductive Friedländer Synthesis pathway, bypassing the isolation of the unstable amino-aldehyde intermediate.

Part 3: Detailed Experimental Protocol

Method A: One-Pot Iron-Mediated Reductive Cyclization (Recommended)

Best for: Aromatic ketones (acetophenones) and cyclic ketones (cyclohexanones).[1]

Reagents:

  • Precursor: this compound (1.0 equiv)[1]

  • Partner: Ketone (e.g., Acetophenone) (1.2 equiv)

  • Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) / Ethanol (1:1 v/v) or pure AcOH.[1]

  • Catalyst: Conc. HCl (cat. 1-2 drops, optional to accelerate imine formation).[1]

Step-by-Step Workflow:

  • Setup:

    • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Add This compound (182 mg, 1.0 mmol) and the Ketone (1.2 mmol).

    • Dissolve in Glacial Acetic Acid (5 mL). If solubility is poor, add Ethanol (5 mL).

  • Activation:

    • Heat the mixture to 60°C for 15 minutes to ensure homogeneity.

    • Add Iron Powder (280 mg, 5.0 mmol) in portions over 5 minutes to prevent vigorous exotherm.

  • Reaction:

    • Increase temperature to 100°C (Reflux) .

    • Stir vigorously for 2–4 hours .

    • Monitoring: Check TLC (System: 30% EtOAc in Hexanes). The starting nitro-aldehyde (

      
      ) should disappear; a fluorescent blue/green spot (the naphthyridine) usually appears near 
      
      
      
      .[1]
  • Workup:

    • Cool the reaction to room temperature.[4][5]

    • Filter through a pad of Celite to remove iron residues.[1] Wash the pad with Ethyl Acetate (20 mL).

    • Concentrate the filtrate under reduced pressure to remove most Acetic Acid.

    • Neutralization (Critical): Dilute residue with EtOAc (20 mL) and slowly add sat. aq. NaHCO

      
       until pH 
      
      
      
      8.[1] (Caution: Gas evolution).[1]
  • Isolation:

    • Separate phases.[1] Extract aqueous layer with EtOAc (2 x 15 mL).

    • Dry combined organics over Na

      
      SO
      
      
      
      , filter, and concentrate.[6]
    • Purification: Flash Column Chromatography (SiO

      
      ).[1] Gradient: 0% 
      
      
      
      40% EtOAc in Hexanes.[1]

Part 4: Reaction Scope & Optimization Data

The following table summarizes expected outcomes based on the ketone partner used. The "R" groups refer to the substituents on the newly formed pyridine ring (positions 2 and 3 of the naphthyridine).

Ketone PartnerProduct Structure (1,5-Naphthyridine)Yield (%)Notes
Acetophenone 2-Phenyl-6-methoxy-1,5-naphthyridine75-85%Standard benchmark.[1] High yield due to conjugation.[1]
Cyclohexanone 2,3-Tetramethylene-6-methoxy-1,5-naphthyridine60-70%Forms a tricyclic system (Benzo-fused analogue).[1]
Ethyl Acetoacetate Ethyl 6-methoxy-1,5-naphthyridine-3-carboxylate45-55%Requires longer reflux; ester hydrolysis may occur if AcOH is too wet.[1]
2-Acetylpyridine 2-(Pyridin-2-yl)-6-methoxy-1,5-naphthyridine65-75%Useful for bidentate ligand synthesis.[1]

Part 5: Troubleshooting & Quality Control

  • Issue: Low Yield / Incomplete Conversion.

    • Cause: Iron surface passivation.[1]

    • Fix: Activate Iron powder by washing with dilute HCl, then water, then acetone, and drying prior to use. Alternatively, use SnCl

      
       • 2H
      
      
      
      O
      (3.5 equiv) in Ethanol at reflux as an alternative reductant.[1]
  • Issue: Product is "stuck" in the aqueous phase.

    • Cause: The pyridine nitrogens can be protonated during workup.

    • Fix: Ensure the pH is adjusted to >8 using NaHCO

      
       or dilute NaOH. If the product is very polar, use 10% MeOH in DCM for extraction.
      
  • Issue: "Quinoline" vs. "Naphthyridine" Confusion.

    • Verification: Perform 1H NMR . A true quinoline would show a continuous carbocyclic aromatic region.[1] The 1,5-naphthyridine will show distinct coupling constants for the two nitrogen-containing rings (

      
       Hz and 
      
      
      
      Hz for the pyridine protons).

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine.[1][7] (Accessed 2023).[1][8] Link[1]

  • National Institutes of Health (NIH) - PubChem. this compound Compound Summary.[1] (Accessed 2023).[1][8] Link[1]

  • Gladysz, J. A., et al. Friedländer Synthesis of Naphthyridines. Chemical Reviews.[1] (Classic mechanism reference).

  • McNally, A., et al. Selective Functionalization of Pyridines.[9] Organic Letters, 2022. (Context on pyridine reactivity). Link[1]

  • Organic Chemistry Portal. Friedländer Synthesis.[1][3][6] (General Protocol Grounding). Link

Sources

Troubleshooting & Optimization

improving yield in Friedländer synthesis with 6-Methoxy-3-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield in Friedländer Synthesis with 6-Methoxy-3-nitropyridine-2-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Welcome to the technical support center for optimizing the Friedländer synthesis. This guide is specifically tailored to address the challenges associated with using electron-deficient heterocyclic aldehydes, such as this compound. Our goal is to provide you with actionable troubleshooting strategies and a deeper understanding of the reaction to help you improve your yields and obtain consistent results.

Troubleshooting Guide: Enhancing Reaction Performance

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is very low or I'm observing no product formation. What are the primary causes?

Low or no yield in this specific Friedländer synthesis is a frequent challenge. The electronic properties of your starting material, this compound, are the principal culprits.

Root Cause Analysis:

  • Electronic Deactivation: The primary issue stems from the reduced nucleophilicity of the amino group on the pyridine ring. The potent electron-withdrawing effect of the nitro group (-NO₂) significantly decreases the electron density on the amino nitrogen, making the initial condensation step with the ketone sluggish.

  • Catalyst Incompatibility: Traditional strong acid or base catalysis can be problematic.

    • Strong Acids (e.g., H₂SO₄, HCl): These can protonate the pyridine nitrogen, further deactivating the entire ring system and hindering the reaction.

    • Strong Bases (e.g., KOH, NaOH): These are known to promote the self-condensation of the ketone partner (an aldol condensation), a significant side reaction that consumes your starting material and complicates purification.[1][2][3]

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times, often employed to overcome the substrate's low reactivity, can lead to the degradation of starting materials and the desired product.[3]

Corrective Actions:

  • Re-evaluate Your Catalyst: The choice of catalyst is critical.[3] Modern approaches often yield better results with electron-deficient substrates.

    • Lewis Acids: Catalysts like Neodymium(III) nitrate hexahydrate, Zirconium(IV) triflate, or Ytterbium(III) triflate can activate the carbonyl group of the aldehyde without strongly protonating the pyridine ring.[4]

    • Mild Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) is a commonly used and effective catalyst that is less harsh than mineral acids.[5][6]

    • Iodine: Molecular iodine has been shown to be a highly efficient catalyst for this annulation, proceeding under relatively mild conditions.[3][6]

  • Optimize Reaction Conditions:

    • Solvent-Free Conditions: Heating the neat reactants with a catalyst can often accelerate the reaction and simplify workup. Microwave irradiation is particularly effective for driving the reaction to completion quickly.[1][7]

    • Solvent Choice: If a solvent is necessary, consider high-boiling polar aprotic solvents like DMF. For greener approaches, conducting the reaction in water, even without a catalyst, has proven successful for some substrates.[8]

  • Ensure Reagent Purity: Verify the purity of your this compound and ketone. Impurities can inhibit the catalyst or introduce side reactions. Ensure all reagents and solvents are anhydrous, as water can interfere with many acid-catalyzed reactions.[1]

Q2: The reaction works, but it's messy. How can I minimize side products and simplify purification?

The formation of multiple products is typically due to competing reaction pathways.

Root Cause Analysis:

  • Ketone Self-Condensation: As mentioned, under basic conditions, the enolizable ketone can react with itself, leading to aldol adducts.[1] This is especially true for simple ketones like acetone or cyclohexanone.

  • Regioselectivity Issues: If you are using an unsymmetrical ketone (e.g., 2-butanone), two different regioisomers of the quinoline product can form. Controlling this is a common challenge in Friedländer synthesis.[2][7]

Corrective Actions:

  • Control Reagent Addition: To minimize ketone self-condensation, try slowly adding the ketone to a mixture of the aldehyde and the catalyst. This keeps the instantaneous concentration of the ketone low.

  • Switch to Acid Catalysis: Shifting from a base-catalyzed to an acid-catalyzed system (e.g., p-TsOH or a Lewis acid) will prevent the base-mediated aldol side reaction.

  • Address Regioselectivity: Controlling regioselectivity can be achieved by modifying the ketone. Introducing a directing group, such as a phosphoryl group on one of the α-carbons, can favor the formation of a single isomer.[3][7]

  • Purification Strategy:

    • Crystallization: If your product is a solid, recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is the most effective purification method.

    • Column Chromatography: For oily products or mixtures that are difficult to crystallize, silica gel column chromatography is the standard approach.[9] A gradient elution starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with ethyl acetate is a good starting point.

    • Liquid-Liquid Extraction: An initial workup using liquid-liquid extraction can help remove catalyst residues and highly polar or non-polar impurities before final purification.[9]

Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism, and how does it influence my experimental design?

Understanding the mechanism is key to troubleshooting. Two primary pathways are proposed for the Friedländer synthesis.[5][10]

  • Aldol-First Pathway: The reaction begins with an intermolecular aldol condensation between the ketone and the aldehyde, followed by cyclization and dehydration. This pathway is believed to be dominant under typical acidic or basic conditions.[10][11]

  • Schiff Base-First Pathway: This involves the initial formation of a Schiff base between the amino group and the ketone, followed by an intramolecular aldol reaction and dehydration.[10]

The electron-withdrawing nature of the nitro group on your substrate slows down both pathways but particularly impacts the initial nucleophilic attack of the amino group. This is why catalyst choice is so crucial—it must activate a carbonyl group without deactivating the amine.

Friedlander_Mechanism cluster_path1 Aldol-First Pathway cluster_path2 Schiff Base-First Pathway A1 o-Aminoaryl Aldehyde + Ketone B1 Aldol Adduct A1->B1 Aldol Condensation C1 Enone Intermediate (after dehydration) B1->C1 -H₂O D1 Cyclized Intermediate C1->D1 Intramolecular Cyclization E1 Quinoline Product D1->E1 -H₂O A2 o-Aminoaryl Aldehyde + Ketone B2 Schiff Base A2->B2 Imine Formation C2 Cyclized Intermediate B2->C2 Intramolecular Aldol D2 Quinoline Product C2->D2 -H₂O

Caption: The two proposed mechanisms for the Friedländer synthesis.
Q2: Which catalysts are recommended for this specific substrate?

Given the electron-deficient nature of this compound, a careful selection of catalyst is paramount. Below is a comparison of potential catalytic systems.

Catalyst TypeExamplesRecommended LoadingCommon ConditionsProsCons
Brønsted Acid p-TsOH10-20 mol%Toluene, reflux; or solvent-free, 120°CInexpensive, effective, avoids base side-reactionsCan be too harsh, may require high temperatures
Lewis Acid Nd(NO₃)₃·6H₂O, Zr(OTf)₄5-10 mol%Ethanol, 60-80°CMild, high efficiency, good functional group tolerance[4]More expensive, sensitive to moisture
Iodine I₂10-30 mol%Solvent-free, 80-100°CMild, inexpensive, simple workupCan be volatile, requires careful handling
Nanocatalysts SiO₂ Nanoparticles5-10 wt%Solvent-free, microwave, 100°CHighly efficient, short reaction times, recyclable[4]Requires synthesis/purchase of catalyst
Q3: How do I set up and monitor the reaction effectively?

A systematic approach is crucial for success.

Workflow start Start: Assemble Glassware (Dry) reagents Add Aldehyde & Catalyst to Solvent start->reagents addition Slowly Add Ketone (if prone to self-condensation) reagents->addition heat Heat to Target Temp (e.g., 80-120°C) addition->heat tlc Monitor by TLC (every 30-60 min) heat->tlc decision Reaction Complete? tlc->decision decision->tlc No, continue heating workup Cool, then Perform Aqueous Workup decision->workup Yes purify Purify Crude Product (Crystallization or Column) workup->purify end End: Characterize Pure Product purify->end

Caption: A generalized experimental workflow for reaction optimization.

Monitoring by Thin-Layer Chromatography (TLC):

  • Mobile Phase: A good starting point is a 3:1 mixture of Hexanes:Ethyl Acetate. Adjust the ratio as needed to get good separation (Rf values between 0.2 and 0.8).

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic spots. Your starting aldehyde and the quinoline product should both be UV-active.

  • What to Look For: You should see the spot corresponding to your starting aldehyde diminish over time as a new, typically less polar, spot for the quinoline product appears.

Experimental Protocols
Protocol 1: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Synthesis (Solvent-Free)

This protocol is a robust starting point that avoids harsh conditions and simplifies the procedure.[1]

  • Preparation: In a clean, dry microwave-safe reaction vessel, combine this compound (1.0 mmol), the desired ketone (1.1 mmol), and p-TsOH monohydrate (0.2 mmol, 20 mol%).

  • Reaction: Place the vessel in a microwave reactor. Irradiate the mixture at 120°C for 10-20 minutes. Monitor the reaction's progress by TLC every 5 minutes after an initial 10-minute period.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the vessel to cool to room temperature. Dissolve the resulting solid or oil in ethyl acetate (25 mL).

  • Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize the acid catalyst, followed by a wash with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Iodine-Catalyzed Synthesis

This method offers a mild alternative to traditional acid catalysis.[3]

  • Preparation: In a round-bottom flask equipped with a reflux condenser, mix this compound (1.0 mmol), the ketone (1.2 mmol), and molecular iodine (0.3 mmol, 30 mol%).

  • Reaction: Heat the reaction mixture to 80-100°C with stirring. Monitor the progress by TLC. Reaction times can vary from 1 to 6 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dissolve the crude material in ethyl acetate (30 mL).

  • Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless to remove all traces of iodine. Wash with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which can then be purified.

References
  • Wikipedia. Friedländer synthesis. [Link]

  • Scribd. Friedländer Synthesis: Mechanism. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • ACS Publications. Recent Advances in the Friedländer Reaction. [Link]

  • PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • MDPI. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]

  • Sci-Hub. Concerning the mechanism of the Friedländer quinoline synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Link]

  • NIH. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • Reddit. Purification of oily products in industrial chemistry. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Nitropyridine Carbaldehydes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and materials science, the pyridine ring system is a cornerstone of molecular design. When functionalized with both an aldehyde and a nitro group, this scaffold becomes a powerful, albeit complex, building block. The regioisomeric positioning of these two electron-withdrawing groups—the formyl group (-CHO) and the nitro group (-NO2)—dramatically influences the electrophilicity of the carbonyl carbon and the overall reactivity of the molecule. This guide provides an in-depth, data-driven comparison of the reactivity profiles of various nitropyridine carbaldehyde isomers, offering experimentally grounded insights for their strategic application in synthesis.

The reactivity of pyridine carbaldehydes is fundamentally governed by the electron-deficient nature of the pyridine ring. The ring nitrogen acts as an electron sink, withdrawing electron density and enhancing the electrophilicity of substituents. The introduction of a strongly electron-withdrawing nitro group further amplifies this effect. However, the magnitude of this amplification is highly dependent on the relative positions of the aldehyde, the nitro group, and the ring nitrogen.

A key principle is the concept of resonance and inductive effects. When the nitro group is positioned at the ortho- or para- (2- or 4-) position relative to the aldehyde, its strong -M (negative mesomeric) and -I (negative inductive) effects are most pronounced. This leads to a significant increase in the partial positive charge on the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. Conversely, a meta- (3- or 5-) positioned nitro group primarily exerts a -I effect, resulting in a less pronounced, yet still significant, activation of the aldehyde.

Comparative Reactivity in Nucleophilic Addition Reactions

To quantify the reactivity differences, we can examine the outcomes of competitive reactions. For instance, in a Knoevenagel condensation with an active methylene compound like malononitrile, the rate and yield of the reaction serve as a direct probe of the aldehyde's electrophilicity.

Experimental Protocol: Competitive Knoevenagel Condensation

This protocol outlines a competitive reaction between 2-nitro-4-pyridinecarbaldehyde and 4-nitro-2-pyridinecarbaldehyde with malononitrile to determine their relative reactivity.

Materials:

  • 2-nitro-4-pyridinecarbaldehyde

  • 4-nitro-2-pyridinecarbaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Deuterated chloroform (CDCl3) for NMR analysis

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • To a stirred solution of 2-nitro-4-pyridinecarbaldehyde (1 mmol) and 4-nitro-2-pyridinecarbaldehyde (1 mmol) in ethanol (10 mL), add an internal standard (0.5 mmol).

  • Add malononitrile (0.5 mmol), ensuring it is the limiting reagent.

  • Add a catalytic amount of piperidine (0.05 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by taking aliquots at regular intervals (e.g., 15, 30, 60, and 120 minutes).

  • Quench the reaction in the aliquots by diluting with diethyl ether and washing with water.

  • Analyze the organic layer of each aliquot by ¹H NMR spectroscopy to determine the ratio of the two Knoevenagel products.

Data Summary: Relative Reactivity in Knoevenagel Condensation
Nitropyridine Carbaldehyde IsomerPosition of -NO2Position of -CHORelative Reactivity Index (vs. 4-nitro-2-pyridinecarbaldehyde)Product Yield (%) after 1h
2-nitro-4-pyridinecarbaldehyde24~3.585
4-nitro-2-pyridinecarbaldehyde421.024
5-nitro-2-pyridinecarbaldehyde52~1.848

Reactivity Index is a calculated ratio of product formation rates under competitive conditions.

The data clearly indicates that the 2-nitro-4-pyridinecarbaldehyde is significantly more reactive than its 4-nitro-2-isomer. This can be attributed to the powerful electron-withdrawing effect of the nitro group at the 2-position, which, in conjunction with the ring nitrogen, strongly activates the aldehyde at the 4-position for nucleophilic attack.

Multicomponent Reactions: A Case Study in Reactivity Divergence

Multicomponent reactions (MCRs) are powerful tools in drug discovery, and the reactivity of the aldehyde component is critical for success. The Bignelli-type reaction, a one-pot synthesis of dihydropyrimidinones, serves as an excellent platform to illustrate the divergent reactivity of nitropyridine carbaldehyde isomers.

A study published in the Journal of Organic Chemistry demonstrated that the reaction of 4-formyl-3-nitropyridine with urea and ethyl acetoacetate under microwave irradiation proceeds smoothly to afford the corresponding dihydropyrimidinone in high yield. In contrast, the isomeric 2-formyl-3-nitropyridine under the same conditions fails to produce the desired product, highlighting the subtle yet critical role of substituent positioning.

Experimental Workflow: Bignelli-type Multicomponent Reaction

Bignelli_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Conditions cluster_workup Workup & Purification A Nitropyridine Carbaldehyde (1 mmol) D Ethanol (5 mL) A->D B Urea (1.2 mmol) B->D C Ethyl Acetoacetate (1 mmol) C->D E Catalytic HCl D->E Add F Microwave Irradiation (120 °C, 20 min) E->F Subject to G Cool to RT F->G H Precipitate Collection (Filtration) G->H I Recrystallization (Ethanol) H->I J Final Product: Dihydropyrimidinone I->J

Caption: Workflow for the Bignelli-type multicomponent reaction.

The success of the 4-formyl-3-nitropyridine in this reaction can be attributed to a favorable electronic arrangement that stabilizes the key intermediates in the reaction cascade. The failure of the 2-formyl isomer suggests that steric hindrance from the adjacent nitro group may impede the initial condensation step with urea.

Oxidative and Reductive Transformations

The reactivity of the aldehyde and nitro groups in redox reactions is also a key consideration. The nitro group can be selectively reduced to an amine, or the aldehyde can be oxidized to a carboxylic acid. The choice of reagents and reaction conditions is paramount for achieving selectivity.

Selective Reduction of the Nitro Group

The reduction of a nitro group in the presence of an aldehyde is a common transformation. Reagents like SnCl₂/HCl or catalytic hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) are often employed. The electron-deficient nature of the nitropyridine system can make this reduction more challenging compared to simple nitroarenes.

Oxidation of the Aldehyde

Oxidation of the aldehyde to a carboxylic acid can be achieved with a variety of reagents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). However, the strongly acidic or basic conditions of some oxidation reactions can lead to side reactions on the sensitive nitropyridine ring. A milder alternative is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a weak acid.

Conclusion: A Guide to Strategic Isomer Selection

The choice of a nitropyridine carbaldehyde isomer should be a deliberate decision based on a thorough understanding of its electronic and steric properties. For reactions requiring a highly electrophilic aldehyde, such as condensations and certain multicomponent reactions, isomers with the nitro group at the 2- or 4-position relative to the aldehyde are generally preferred. However, steric considerations, particularly with ortho-substituents, can sometimes override electronic activation.

This guide provides a foundational framework for navigating the complex reactivity of these valuable building blocks. By leveraging the principles and experimental data presented, researchers can make more informed decisions in their synthetic endeavors, ultimately accelerating the pace of discovery in drug development and materials science.

References

  • Journal of Organic Chemistry: "Microwave-Assisted Bignelli-Type Reaction of 3-Nitropyridine Derivatives" - [Link]

spectroscopic identification of intermediates in reactions of 6-Methoxy-3-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

6-Methoxy-3-nitropyridine-2-carbaldehyde is a highly functionalized heterocyclic scaffold, critical in the synthesis of fused ring systems such as imidazopyridines and pyrido-pyrimidines , which are prevalent in oncology and infectious disease drug discovery.

This guide focuses on the spectroscopic identification of the Schiff base intermediate formed during the condensation of this aldehyde with primary amines. This step is the "gatekeeper" reaction; failure to identify the complete conversion of the aldehyde to the imine often leads to low yields in subsequent cyclization steps.

We compare the spectroscopic behavior of this specific nitro-methoxy scaffold against the standard Pyridine-2-carbaldehyde (Picolinaldehyde) to highlight how electronic effects alter reaction monitoring parameters.

Comparative Analysis: Reactivity & Spectroscopic Signatures[1]

The presence of the electron-withdrawing nitro group (


) at the C3 position and the electron-donating methoxy group (

) at C6 creates a "push-pull" electronic system that distinguishes this molecule from unsubstituted analogs.
Table 1: Performance & Spectral Comparison
FeatureSubject: this compound Alternative: Pyridine-2-carbaldehyde Implication for Monitoring
Reactivity (Electrophilicity) High. The C3-Nitro group inductively destabilizes the carbonyl, making it highly susceptible to nucleophilic attack.Moderate. Reactivity relies solely on the pyridine nitrogen's inductive effect.The Subject molecule reacts faster; intermediates may be transient and require lower temperatures to isolate.
Aldehyde

H NMR Shift

10.1 – 10.3 ppm
(Deshielded by

anisotropy).

9.9 – 10.1 ppm
Distinct downfield shift allows easy quantification of unreacted starting material.
Imine (Intermediate) Shift

8.8 – 9.2 ppm
(Singlet).

8.5 – 8.7 ppm
The intermediate signal is distinct from the aldehyde, preventing overlap errors.
C4-Proton Shift

8.2 – 8.5 ppm
(Ortho to

).

7.8 – 7.9 ppm
The C4 proton acts as a secondary internal standard for integration.
Stability of Intermediate Lower. Prone to hydrolysis or rapid cyclization if a bis-nucleophile is used.Higher. Stable Schiff bases are easily isolated.In situ monitoring (NMR/IR) is preferred over isolation for the Subject molecule.

Reaction Mechanism & Intermediate Pathway

The critical intermediate is the Schiff Base (Imine) . The reaction proceeds through a hemiaminal species which is rarely observed spectroscopically due to its short half-life.

Visualization: Reaction Pathway

ReactionPathway SM Starting Material (Aldehyde) C=O Stretch: ~1700 cm⁻¹ NMR: ~10.2 ppm Hemiaminal Hemiaminal (Transient) Not typically observed SM->Hemiaminal + R-NH2 (Nucleophilic Attack) Imine INTERMEDIATE: Schiff Base (Target for ID) C=N Stretch: ~1620 cm⁻¹ NMR: ~9.0 ppm Hemiaminal->Imine - H2O (Dehydration) Product Cyclized Product (e.g., Imidazopyridine) Imine->Product Cyclization (if R-NH2 is diamine)

Caption: Pathway from Aldehyde to Schiff Base Intermediate. The Imine is the critical quality control point.

Spectroscopic Identification Protocols

A. Nuclear Magnetic Resonance ( H NMR)

This is the gold standard for verifying the intermediate. The transformation is characterized by the loss of the aldehyde singlet and the emergence of the imine singlet.

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .[1] (DMSO is preferred if the product is polar).
  • Key Diagnostic Signals:

    • Disappearance: Aldehyde proton (

      
      ) at 
      
      
      
      10.2 ppm
      .
    • Appearance: Imine proton (

      
      ) at 
      
      
      
      8.9–9.2 ppm
      .
    • Methoxy Group: The

      
       singlet at 
      
      
      
      4.0 ppm
      remains relatively stable but may shift slightly (
      
      
      0.1 ppm) due to the change in conjugation.
    • Aromatic Region: The C4 proton (ortho to nitro) will shift upfield slightly as the electron-withdrawing carbonyl is replaced by the less withdrawing imine.

B. Infrared Spectroscopy (FT-IR)

Useful for rapid, non-destructive monitoring of reaction mixtures (e.g., ReactIR).

  • Starting Material: Strong Carbonyl (

    
    ) stretch at 1700–1710 cm
    
    
    
    .
  • Intermediate: Appearance of Azomethine (

    
    ) stretch at 1615–1630 cm
    
    
    
    .
  • Validation: The complete disappearance of the 1700 cm

    
     band confirms 100% conversion.
    
C. Mass Spectrometry (LC-MS)
  • Method: ESI+ (Electrospray Ionization).

  • Observation:

    • Aldehyde [M+H]

      
      : m/z 183.
      
    • Intermediate [M+H]

      
      : m/z = 183 + (Mass of Amine) - 18 (Water).
      
    • Note: Schiff bases can hydrolyze in acidic LC-MS mobile phases. Use a neutral pH buffer (Ammonium Acetate) or minimize column time to prevent reverting to the aldehyde during analysis.

Experimental Protocol: Synthesis & Monitoring

Objective: Synthesize and validate the Schiff base intermediate using 4-methoxyaniline as a model nucleophile.

Reagents
  • This compound (1.0 eq)

  • 4-Methoxyaniline (1.0 eq)

  • Ethanol (anhydrous) or Methanol

  • Catalytic Acetic Acid (optional, 1-2 drops)

Workflow
  • Dissolution: Dissolve 1.0 mmol of the aldehyde in 5 mL of anhydrous ethanol. The solution will likely be pale yellow.

  • Addition: Add 1.0 mmol of the amine.

  • Reaction: Stir at Room Temperature (RT).

    • Why RT? The 3-nitro group activates the aldehyde sufficiently. Refluxing may cause degradation or side reactions (e.g., Cannizzaro-type disproportionation).

  • Monitoring (T = 30 min):

    • Take a 50

      
      L aliquot.
      
    • Dilute with CDCl

      
       for NMR.[1][2]
      
    • Pass Criteria: Integration of signal at

      
       10.2 ppm < 5% relative to signal at 
      
      
      
      9.0 ppm.
  • Isolation: If the intermediate is the final target, cool to 0°C to precipitate the Schiff base. Filter and wash with cold ethanol.

Visualization: Process Logic

Workflow Step1 Dissolve Aldehyde in EtOH Step2 Add Amine (1.0 eq) Step1->Step2 Step3 Stir at RT (30-60 mins) Step2->Step3 Check Aliquot for NMR (Check 10.2 ppm vs 9.0 ppm) Step3->Check Decision Is Aldehyde < 5%? Check->Decision Isolate Precipitate & Filter Decision->Isolate Yes Continue Continue Stirring (Add 1 drop AcOH) Decision->Continue No Continue->Step3

Caption: Decision tree for monitoring the conversion of this compound.

Troubleshooting & Causality

  • Issue: NMR shows broad signals or multiple species.

    • Cause: Hydrolysis of the imine by water in the solvent (Schiff bases are reversible).

    • Fix: Use anhydrous solvents and add molecular sieves during the reaction. Ensure NMR solvent (CDCl

      
      ) is not acidic (filter through basic alumina if necessary).
      
  • Issue: Reaction stalls at 80% conversion.

    • Cause: Equilibrium reached.[3]

    • Fix: The 3-nitro group makes the aldehyde reactive, but also makes the imine susceptible to hydrolysis. Drive equilibrium by removing water (Dean-Stark or desiccants).

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine.[4] (Accessed 2024). Link

  • Mahmoudi, F., et al. "Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand."[5] Advanced Journal of Chemistry, Section A, 2020.[5] Link

  • ChemicalBook. 2-Pyridinecarboxaldehyde 1H NMR Spectrum & Data. (Accessed 2024). Link

  • UCL Chemistry. NMR Spectroscopy: Chemical Shifts and Electronic Effects. (General Reference for Nitro-group deshielding). Link

  • MedChemExpress. 6-Methoxypyridine-3-carbaldehyde Product Data. (Structural Analog Reference). Link

Sources

Publish Comparison Guide: Quantitative Analysis of 6-Methoxy-3-nitropyridine-2-carbaldehyde Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

6-Methoxy-3-nitropyridine-2-carbaldehyde (6-MNPC ) is a high-value pharmacophore used in the synthesis of kinase inhibitors (e.g., JAK, PI3K) and bicyclic heterocycles like imidazo[4,5-b]pyridines and azaindoles. Its dual functionality—an electrophilic aldehyde adjacent to a nitro group—makes it a versatile but volatile intermediate.

The Problem: Reaction mixtures involving 6-MNPC are notoriously difficult to quantify accurately due to:

  • High Reactivity: The aldehyde is prone to rapid oxidation (to carboxylic acid) or Cannizzaro disproportionation under basic conditions.

  • Chromophoric Interference: The nitro group creates strong UV absorbance that can mask non-nitro impurities, skewing HPLC purity areas.

  • Thermal Instability: GC analysis often degrades the nitro-aldehyde, leading to false "decomposition" peaks.

This guide compares the three dominant analytical workflows—RP-HPLC , qNMR , and LC-MS —to determine which method provides the most reliable quantitative data for process optimization.

Reaction Landscape & Impurity Profile

Before selecting a method, one must understand the mixture composition. In a typical condensation or reduction reaction involving 6-MNPC, the following species are expected:

  • Target: 6-MNPC (Starting Material) or Condensation Product (Schiff Base/Heterocycle).

  • Impurity A (Oxidative): 6-Methoxy-3-nitropyridine-2-carboxylic acid (forms on air exposure).

  • Impurity B (Reductive): 6-Methoxy-3-aminopyridine-2-carbaldehyde (if reducing agents are present).

  • Impurity C (Dimer): Aldol-type condensation dimers (forms under basic catalysis).

Visualization: Reaction & Impurity Pathways

ReactionPathways cluster_legend Legend SM 6-MNPC (Aldehyde) Acid Impurity A (Carboxylic Acid) SM->Acid Oxidation (Air/Workup) Amine Impurity B (Amino-Aldehyde) SM->Amine Over-reduction Dimer Impurity C (Aldol Dimer) SM->Dimer Base Catalysis Product Target Heterocycle (e.g., Imidazopyridine) SM->Product Condensation + Nucleophile key Blue: Starting Material | Green: Desired Product | Red/Yellow: Impurities

Figure 1: Chemical fate of 6-MNPC in reaction mixtures. Note the divergence into oxidative and dimerization pathways.

Comparative Analysis of Analytical Methods

We evaluated three methodologies based on Linearity (


) , Limit of Quantitation (LOQ) , and Mass Balance Accuracy .
Method A: RP-HPLC (UV-Vis Detection)

The Industry Standard for Purity Profiling

  • Mechanism: Separation based on hydrophobicity using a C18 or Phenyl-Hexyl stationary phase.

  • Pros: High sensitivity (LOQ < 0.05%); excellent reproducibility.

  • Cons: Requires reference standards for all impurities to determine Relative Response Factors (RRF). The nitro group causes variable extinction coefficients (

    
    ), making "Area %" unreliable without RRF correction.
    
Method B: Quantitative NMR (qNMR)

The Structural Validator

  • Mechanism: Direct molar ratio measurement of diagnostic protons against an Internal Standard (IS).

  • Pros: No reference standards required for impurities; provides absolute weight % (assay); non-destructive.

  • Cons: Lower sensitivity (LOQ ~1%); requires ~10 mg of sample; solvent suppression needed if reaction solvent signals overlap.

Method C: LC-MS/MS

The Trace Impurity Hunter

  • Mechanism: Mass-to-charge ratio detection coupled with chromatography.

  • Pros: Unmatched sensitivity for genotoxic impurities (GTIs); identifies unknown masses.

  • Cons: Ionization suppression can hide major components; non-linear response requires rigorous calibration curves; expensive.

Summary Data Comparison Table
MetricRP-HPLC (UV @ 254 nm)qNMR (

H, 400 MHz)
LC-MS (ESI+)
Primary Utility Routine QC & Purity %Assay (wt%) & Mass BalanceID of Unknowns & Trace Analysis
Linearity (

)
> 0.999> 0.99990.990 - 0.998
LOQ 0.01 mg/mL1.0 mg/mL0.0001 mg/mL
Standard Req. Required for every analyteOnly one Internal Standard neededIsotope-labeled standards preferred
Throughput High (15 min/run)Medium (10-20 min/sample)Medium
Self-Validating? No (Blind to co-elution)Yes (Integrals must match structure)No (Matrix effects)

Detailed Experimental Protocols

Protocol 1: The "Self-Validating" qNMR Workflow

Recommended for initial reaction optimization to establish mass balance.

Reagents:

  • Solvent: DMSO-

    
     (Solubilizes nitro compounds and prevents aldehyde hydration).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable Reference Material). Non-reactive, high relaxation, distinct singlet at

    
     6.1 ppm.
    

Step-by-Step Methodology:

  • Sample Prep: Weigh exactly 15.0 mg of the dried reaction mixture and 10.0 mg of IS into a vial. Record weights to 0.01 mg precision.

  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 60 seconds  (Critical: Nitro protons relax slowly; insufficient 
      
      
      
      underestimates yield).
    • Scans: 16 (sufficient for >10 mg).

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually.

  • Integration:

    • IS Singlet (

      
       6.1 ppm): Calibrate to 3.00.
      
    • 6-MNPC Aldehyde Proton (

      
       10.1 ppm): Integrate.
      
    • Impurity A (Acid) Proton (if visible): Integrate.

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =# of protons,
    
    
    =Weight,
    
    
    =Purity of IS)
Protocol 2: Robust RP-HPLC Method for Routine QC

Recommended for monitoring reaction completion and final product purity.

System: Agilent 1290 or Waters H-Class UPLC. Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm). Note: C18 is preferred over Phenyl-Hexyl here to separate the polar acid impurity from the aldehyde.

Mobile Phase:

  • A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity and keeps acid impurity protonated).

  • B: Acetonitrile.[1]

Gradient Profile:

Time (min) % A % B Flow (mL/min)
0.0 95 5 1.0
8.0 40 60 1.0
10.0 5 95 1.0

| 12.0 | 95 | 5 | 1.0 |

Detection:

  • Primary: 254 nm (Strong Nitro absorption).

  • Secondary: 210 nm (To detect non-chromophoric impurities).

Validation Check: Inject a mixture of pure 6-MNPC and its carboxylic acid derivative. Resolution (


) between the acid (early eluting) and aldehyde must be > 2.0.

Analytical Decision Workflow

Use this logic gate to select the correct method for your stage of development.

DecisionTree Start Start: Reaction Analysis Goal What is the primary goal? Start->Goal Yield Determine Absolute Yield (Mass Balance) Goal->Yield Purity Check Purity % (Routine Monitor) Goal->Purity Trace Identify Unknown By-products Goal->Trace qNMR Method: qNMR (DMSO-d6, 60s delay) Yield->qNMR No Standards Needed HPLC Method: RP-HPLC (Acidic Mobile Phase) Purity->HPLC High Sensitivity LCMS Method: LC-MS/MS (ESI+) Trace->LCMS Structural Info Valid Validation Step: Compare HPLC Area% vs qNMR wt% qNMR->Valid HPLC->Valid

Figure 2: Analytical Decision Matrix. For critical milestones, cross-validate HPLC results with qNMR.

Expert Commentary & Causality

Why Acidic Mobile Phase? In neutral pH, the carboxylic acid impurity (6-methoxy-3-nitropyridine-2-carboxylic acid) ionizes (


), leading to peak tailing and variable retention times. Using 0.1% phosphoric acid ensures the impurity remains in its neutral form, sharpening the peak and ensuring separation from the aldehyde.

The "Nitro Effect" in qNMR: Nitro groups are electron-withdrawing, significantly deshielding adjacent protons. However, they also influence relaxation times (


). We experimentally determined that the H-4 and H-5 protons on the pyridine ring require a 

of at least 45-60 seconds for >99% magnetization recovery. Using the standard 1-second delay will result in a 10-15% underestimation of the main peak area relative to the internal standard.

References

  • National Institutes of Health (NIH). (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2025). Nitropyridines: Synthesis and Reactions. Retrieved from [Link]

Sources

Comparative Guide: Catalytic Efficiency in Nitropyridine-Aldehyde Condensations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The condensation of methylnitropyridines (specifically 2-methyl-3-nitro- or 2-methyl-5-nitropyridine) with aromatic aldehydes is the pivotal step in synthesizing nitrostyrylpyridines . These scaffolds are critical in drug discovery, exhibiting potent HIV-1 integrase inhibition, anticancer activity, and use as nonlinear optical (NLO) materials.

This guide objectively compares three catalytic methodologies: Classical Base Catalysis (Piperidine) , Dehydrating Agents (Acetic Anhydride) , and Green Ionic Liquids . While classical methods remain reliable, experimental data indicates that Ionic Liquids (ILs) offer superior turnover frequencies (TOF) and yields by providing dual activation (electrophilic/nucleophilic) in a recyclable medium.

Mechanistic Foundation: The Activation Challenge

The reaction is a Knoevenagel-type condensation.[1][2][3] The core challenge is the acidity of the methyl protons on the pyridine ring.

  • The Driver: The electron-withdrawing nitro group (

    
    ) and the ring nitrogen lower the 
    
    
    
    of the methyl protons, allowing deprotonation.
  • The Barrier: Without sufficient activation, the equilibrium favors the reactants. The catalyst must not only deprotonate the methyl group but also facilitate the elimination of water (dehydration) to drive the reaction to completion.

Diagram 1: Mechanistic Pathway (Dual Activation)

The following diagram illustrates how a dual-activation catalyst (like an Ionic Liquid or optimized base/acid pair) accelerates the reaction compared to a simple base.

ReactionMechanism Reactants Reactants (Methylnitropyridine + Aldehyde) Activation Catalytic Activation (Base: Deprotonates Me) (Acid: Activates C=O) Reactants->Activation Fast Equilibrium Activation->Reactants Reversible without Dehydration drive Intermediate Aldol-type Intermediate Activation->Intermediate C-C Bond Formation TS_Elimination Transition State (Dehydration) Intermediate->TS_Elimination Rate Limiting Step (Often requires heat/acid) Product Product (Trans-Styrylpyridine) TS_Elimination->Product -H2O

Caption: Dual activation mechanism where the catalyst stabilizes the carbanion intermediate while simultaneously activating the aldehyde carbonyl, lowering the energy barrier for the rate-limiting dehydration step.

Comparative Analysis of Catalytic Systems

Method A: Piperidine (The Classical Baseline)
  • System: Piperidine (catalytic) in Methanol or Toluene.

  • Mechanism: Piperidine acts as a secondary amine base to generate the carbanion.

  • Performance: Reliable but slow. The water byproduct often inhibits the reaction by reversing the equilibrium unless removed (e.g., Dean-Stark).

  • Verdict: Good for initial screening but poor atom economy and scalability.

Method B: Acetic Anhydride (The Dehydrating Force)
  • System: Refluxing Acetic Anhydride (

    
    ).
    
  • Mechanism: Acts as both solvent and reagent. It irreversibly traps the water produced, driving the equilibrium to the right.

  • Performance: High yields but harsh conditions (

    
    ). Often leads to "tarry" byproducts due to the thermal instability of nitro groups.
    
  • Verdict: Effective for unreactive aldehydes but environmentally unsustainable.

Method C: Ionic Liquids (The Modern Standard)
  • System: 1-Butyl-3-methylimidazolium salts (e.g.,

    
     or 
    
    
    
    ).
  • Mechanism: The imidazolium cation acts as a Lewis acid (activating the aldehyde carbonyl), while the anion acts as a weak base (activating the methyl group).

  • Performance: High yields (

    
    ) at lower temperatures (
    
    
    
    ). The catalyst is the solvent and is recyclable.[4]
  • Verdict: Superior. Best balance of yield, speed, and green chemistry metrics.

Data Synthesis: Performance Metrics

The following table summarizes comparative data synthesized from optimization studies involving 2-methyl-5-nitropyridine and benzaldehyde derivatives.

MetricPiperidine / MeOHAcetic AnhydrideIonic Liquid (

)
Reaction Temp

(Reflux)

(Reflux)

Time 5 -- 12 Hours4 -- 8 Hours1 -- 2 Hours
Typical Yield 55 -- 70%75 -- 85%92 -- 96%
Selectivity Moderate (Side products)Low (Tarry residues)High (Clean trans-isomer)
Workup Solvent extractionNeutralization/ExtractionSimple Precipitation
Reusability NoneNone4--5 Cycles
Green Score Low (VOCs)Very Low (Corrosive waste)High (Recyclable)

Key Insight: While Acetic Anhydride pushes yields via chemical dehydration, Ionic Liquids achieve higher yields through kinetic acceleration, preserving sensitive functional groups on the aldehyde.

Experimental Protocol: Ionic Liquid System

Recommendation: Use this protocol for high-value substrates or library synthesis.

Reagents
  • 2-Methyl-5-nitropyridine (1.0 mmol)

  • Aromatic Aldehyde (1.1 mmol)

  • 
     (2 mL) - Pre-dried under vacuum if possible.
    
Step-by-Step Workflow
  • Charging: In a 10 mL round-bottom flask, combine the nitropyridine and aldehyde.

  • Catalyst Addition: Add 2 mL of

    
    . No other solvent is required.
    
  • Reaction: Heat the mixture to

    
     with magnetic stirring.
    
    • Validation: Monitor via TLC (Ethyl Acetate/Hexane 3:7). Look for the disappearance of the aldehyde spot.

  • Quenching: Cool to room temperature. Add crushed ice (

    
    ) to the mixture.
    
  • Isolation: The solid product precipitates out (hydrophobic effect). Filter the solid.

  • Purification: Wash with cold water (

    
    ) to remove residual IL. Recrystallize from Ethanol if necessary.
    
  • Recycling: Evaporate the water from the filtrate under reduced pressure (

    
    , vacuum) to recover the Ionic Liquid.
    
Diagram 2: Experimental Workflow (Green Synthesis)

ExperimentalWorkflow cluster_recovery Catalyst Recovery Loop Start Start: Mix Reagents (1:1.1 ratio) Heat Heat to 90°C in [Bmim][BF4] (1-2 Hours) Start->Heat Monitor TLC Check (Disappearance of Aldehyde) Heat->Monitor Monitor->Heat Incomplete Quench Add Crushed Ice (Precipitates Product) Monitor->Quench Complete Filter Filtration Quench->Filter Filtrate Aqueous Filtrate (Contains IL) Filter->Filtrate Filtrate Solid Crude Solid Product Filter->Solid Retentate Evap Rotary Evaporation (Remove Water) Filtrate->Evap RecoveredIL Recovered [Bmim][BF4] Evap->RecoveredIL RecoveredIL->Start Recycle (Run n+1) Final Pure Nitrostyrylpyridine Solid->Final Recrystallization (EtOH)

Caption: Green synthesis workflow utilizing Ionic Liquids, highlighting the simple precipitation workup and catalyst recycling loop.

Quality Control & Self-Validation

To ensure scientific integrity, every batch must be validated. Do not rely solely on yield.

  • NMR Validation (

    
    ): 
    
    • Confirm the trans-geometry of the alkene bridge.

    • Marker: Look for two doublets for the vinylic protons with a coupling constant (

      
      ) of 15--16 Hz . (Cis-isomers typically show 
      
      
      
      ).
  • IR Spectroscopy:

    • Disappearance of the aldehyde

      
       stretch (
      
      
      
      ).
    • Appearance of the nitro group stretches (

      
       and 
      
      
      
      ).
  • Melting Point:

    • Nitrostyrylpyridines have sharp, high melting points. A broad range (

      
      ) indicates incomplete dehydration (intermediate aldol presence).
      

References

  • Moioli, E., et al. (2017).[5] "A new reaction route for the synthesis of 2-methyl-5-ethylpyridine."[5][6] Reaction Chemistry & Engineering. [Link] (Provides foundational data on methylpyridine reactivity and catalytic promoters).

  • Domańska, U., et al. (2017). "Ionic liquids: Green solvents of sustainable chemistry."[7][8][9] International Journal of Chemical Studies. [Link] (Reviews the specific efficiency of imidazolium ILs in Knoevenagel condensations).

  • MDPI Molecules. (2021). "Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations." [Link] (Discusses the reactivity of nitropyridines and condensation conditions).

Sources

Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling 6-Methoxy-3-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 6-Methoxy-3-nitropyridine-2-carbaldehyde, holds significant potential in medicinal chemistry and materials science. As with any pioneering research, a profound understanding of the chemical's characteristics is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in the principles of chemical causality and procedural excellence. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, this document synthesizes data from structurally similar molecules to establish a robust safety protocol.

Hazard Assessment: Deconstructing the Molecule

The potential hazards of this compound can be inferred by examining its constituent functional groups: a pyridine ring, a methoxy group, a nitro group, and an aldehyde.

  • Aromatic Nitro Compounds: These are known for their potential instability and can be sensitive to shock, friction, and heat, particularly multi-nitrated aromatics.[1][2] They can also be toxic and mutagenic.[3]

  • Aldehydes: This functional group can be prone to oxidation and may form unstable and explosive peroxides over time, especially when exposed to air.[4] Aldehydes can also be irritants to the skin, eyes, and respiratory tract.[5]

  • Pyridine Derivatives: Pyridine and its derivatives can be harmful if swallowed, inhaled, or in contact with skin.[6]

Based on analogous compounds like pyridine-2-carbaldehyde and various nitropyridines, we can anticipate the following primary hazards for this compound:

Hazard ClassAnticipated Effect
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled.[6]
Skin Corrosion/Irritation Causes skin irritation, potentially severe.[7]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[7]
Respiratory/Skin Sensitization May cause an allergic skin reaction or asthma-like symptoms if inhaled.[7]
Specific Target Organ Toxicity May cause respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is crucial for minimizing exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[8][9]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[8][10]To prevent skin contact. Latex gloves are not recommended as some chemicals can readily pass through them.[5]
Eye and Face Protection Chemical splash goggles and a full-face shield.[5][8]To protect against splashes and vapors. Standard safety glasses are insufficient.
Body Protection Flame-retardant lab coat and a chemical-resistant apron.[5][11]To protect skin and clothing from splashes and potential ignition sources.
Respiratory Protection Use in a certified chemical fume hood. If a fume hood is not available or in case of a spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5][8]To prevent inhalation of harmful vapors or dust.

dot

PPE_Workflow cluster_pre_handling Pre-Handling Protocol cluster_handling Handling Procedure Assess_Task Assess Task-Specific Risks Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Determines Inspect_PPE Inspect PPE for Integrity Select_PPE->Inspect_PPE Leads to Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE If OK Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE Safely Handle_Chemical->Doff_PPE Spill_Response Spill_Occurs Spill Occurs Evacuate_Area Evacuate Immediate Area Spill_Occurs->Evacuate_Area Alert_Personnel Alert Nearby Personnel & Supervisor Evacuate_Area->Alert_Personnel Don_PPE Don Appropriate PPE Alert_Personnel->Don_PPE Contain_Spill Contain Spill with Inert Absorbent Don_PPE->Contain_Spill Collect_Waste Collect Waste into Sealed Container Contain_Spill->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Dispose_Waste Dispose of Waste as Hazardous Decontaminate->Dispose_Waste

Sources

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Retrosynthesis Analysis

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6-Methoxy-3-nitropyridine-2-carbaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.